Antimicrobial agent-29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14N4O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[[2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N4O4S/c24-16(21-12-7-5-11(6-8-12)18(25)26)10-28-19-23-22-17(27-19)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,24)(H,25,26) |
InChI Key |
DHEYLYPADJBRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Penicillin
Disclaimer: The antimicrobial agent "antimicrobial agent-29" specified in the prompt is not a recognized scientific term. This guide uses Penicillin , a well-documented β-lactam antibiotic, as a substitute to illustrate the requested format and content.
This technical guide provides a comprehensive overview of the mechanism of action of penicillin, targeting researchers, scientists, and drug development professionals. It delves into the molecular interactions, cellular consequences, and methodologies used to elucidate its antibacterial properties.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Penicillin and other β-lactam antibiotics function by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and protecting against osmotic stress.[1][2] The primary molecular target of penicillin is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[3][4]
1.1. The Role of Peptidoglycan and Penicillin-Binding Proteins (PBPs)
The bacterial cell wall is primarily composed of peptidoglycan, a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[4] These polysaccharide chains are cross-linked by short peptide chains, a reaction catalyzed by PBPs.[4][5] This cross-linking process is crucial for the structural integrity of the cell wall.[2] PBPs, such as DD-transpeptidase, are essential for the final steps of peptidoglycan biosynthesis.[4]
1.2. Molecular Interaction and Enzyme Inhibition
The key structural feature of penicillin is the four-membered β-lactam ring.[3][4] This strained ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase.[6] When penicillin enters the active site of a PBP, the serine residue in the active site attacks the carbonyl group of the β-lactam ring, forming a stable, covalent acyl-enzyme intermediate.[6][7] This reaction is effectively irreversible, leading to the inactivation of the PBP.[4][7]
By inhibiting PBPs, penicillin blocks the cross-linking of peptidoglycan chains.[3][5] This disruption of cell wall synthesis weakens the structural integrity of the bacterium.[3]
Signaling Pathways and Cellular Consequences
The inhibition of PBP activity by penicillin triggers a cascade of events leading to bacterial cell death.
Figure 1. Penicillin's mechanism leading to cell lysis.
The weakened cell wall, coupled with the continuous activity of autolytic enzymes (autolysins) that remodel the cell wall, leads to a loss of structural integrity.[5] In the hypotonic environment of the host, water enters the bacterial cell, leading to swelling and eventual lysis (bursting) of the cell.[1][3]
Quantitative Data: In Vitro Efficacy
The efficacy of penicillin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[8][9] A lower MIC value indicates greater potency.[8][9]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Penicillin G against Gram-Positive Bacteria [10]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus agalactiae | ≤0.06 | 0.125 |
| Streptococcus uberis | Not Reported | 0.25 |
| Staphylococcus aureus | ≤0.06 | 1 |
| Corynebacterium bovis | ≤0.06 | ≤0.06 |
| Streptococcus dysgalactiae | ≤0.06 | ≤0.06 |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Experimental Protocols
4.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of penicillin is determined using standardized methods such as broth microdilution or agar (B569324) dilution.[8][11]
Figure 2. Workflow for Broth Microdilution MIC Assay.
Protocol: Broth Microdilution Method [11][12]
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of penicillin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension of approximately 5x10⁵ CFU/mL is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of penicillin at which there is no visible bacterial growth (i.e., no turbidity).
4.2. Penicillin-Binding Protein (PBP) Inhibition Assay
This assay measures the ability of penicillin to inhibit the binding of a labeled β-lactam (e.g., biotin-ampicillin) to purified PBPs.[13]
Protocol: Competitive PBP Binding Assay [13]
-
PBP Immobilization: Purified PBPs are immobilized onto the wells of a microtiter plate.
-
Inhibition: The immobilized PBPs are incubated with varying concentrations of penicillin.
-
Competitive Binding: A fixed concentration of a biotin-labeled β-lactam (e.g., biotin-ampicillin) is added to the wells and incubated.
-
Detection: The amount of bound biotin-labeled β-lactam is quantified using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and a fluorogenic or chromogenic substrate.
-
Analysis: The concentration of penicillin that inhibits 50% of the labeled β-lactam binding (IC₅₀) is determined.
Mechanisms of Resistance
Bacterial resistance to penicillin can arise through several mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of penicillin, rendering it inactive.[3][6]
-
Alteration of Target Site: Mutations in the genes encoding PBPs can reduce the binding affinity of penicillin to its target.
-
Reduced Permeability: In Gram-negative bacteria, alterations in the number or structure of porin channels in the outer membrane can limit the entry of penicillin into the cell.[3]
Conclusion
Penicillin exerts its bactericidal effect by covalently binding to and inactivating Penicillin-Binding Proteins, which are crucial for the synthesis of the bacterial cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis. Understanding the quantitative aspects of its efficacy, through methods like MIC determination, and the molecular interactions, via PBP binding assays, is fundamental for the development of new antimicrobial strategies and for combating the growing challenge of antibiotic resistance.
References
- 1. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. youtube.com [youtube.com]
- 13. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Antimicrobial Agent-29
Disclaimer: "Antimicrobial agent-29" is not a publicly recognized designation. This document has been constructed as a detailed template using the well-characterized antibiotic, Penicillin G (Benzylpenicillin) , as a representative agent. Researchers, scientists, and drug development professionals can adapt this framework by substituting the data and protocols with those corresponding to their specific compound of interest.
Introduction
Penicillin G, also known as benzylpenicillin, is a narrow-spectrum β-lactam antibiotic derived from Penicillium molds.[1] Its discovery by Alexander Fleming in 1928 marked a turning point in modern medicine, heralding the age of antibiotics.[2] Penicillin G is primarily active against Gram-positive and some Gram-negative cocci.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for maintaining the structural integrity of the bacterial cell.[3][5] This guide provides a comprehensive overview of the biosynthetic production, purification, characterization, and antimicrobial evaluation of Penicillin G, serving as a model for the documentation of a novel antimicrobial agent.
Synthesis and Purification
The commercial production of Penicillin G is achieved through a large-scale fermentation process using the fungus Penicillium chrysogenum.[2][6] While a total chemical synthesis is possible, it is not economically viable for industrial production.[2] The biosynthetic pathway is a complex process that begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[2][7]
The key steps in the biosynthesis are:
-
Tripeptide Formation: The enzyme ACV synthetase (ACVS) condenses the three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[2][8]
-
Ring Formation: Isopenicillin N synthase (IPNS) then catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the core β-lactam and thiazolidine (B150603) rings.[2][7]
-
Side Chain Exchange: Finally, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for a phenylacetyl group (from the precursor phenylacetic acid fed during fermentation) by the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (IAT) to yield the final product, Penicillin G.[7][9]
Following fermentation, the Penicillin G is extracted from the culture broth and purified through a series of extraction and back-extraction steps involving pH adjustments and organic solvents.[2][8]
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized Penicillin G are confirmed using various analytical techniques. The data presented below are representative for Benzylpenicillin.
Table 1: Physicochemical Properties of Penicillin G
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂O₄S[10] |
| Molecular Weight | 334.39 g/mol [11] |
| Appearance | White crystalline powder[10] |
| Melting Point | 214-217 °C (decomposes)[10] |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, ether.[10] |
| logP | 1.08[11] |
Table 2: Representative Spectroscopic Data for Penicillin G Characterization
| Technique | Observed Peaks / Shifts | Interpretation |
| FT-IR (cm⁻¹) | 3300 (N-H), 3000-2850 (C-H), 1775 (β-lactam C=O), 1680 (Amide I C=O), 1520 (Amide II N-H) | Presence of key functional groups. |
| ¹H-NMR (δ, ppm) | 7.31 (m, 5H), 5.65 (d, 1H), 5.50 (d, 1H), 4.38 (s, 1H), 3.64 (s, 2H), 1.45 (s, 6H) | Corresponds to phenyl, β-lactam, thiazolidine, benzyl (B1604629), and methyl protons.[12] |
| ¹³C-NMR (δ, ppm) | 175.2, 172.5, 168.9, 134.1, 129.3, 128.5, 127.2, 72.8, 66.5, 58.9, 43.2, 31.5, 26.8 | Corresponds to carbonyl, aromatic, and aliphatic carbons in the structure. |
| Mass Spec. (m/z) | 335.10 [M+H]⁺ | Confirms the molecular weight of the compound. |
Antimicrobial Activity and Mechanism of Action
Penicillin G exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[13]
-
Target Binding: It covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes.[3][5]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, inhibiting the transpeptidation reaction that cross-links the peptidoglycan polymers of the cell wall.[3][14]
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5][14]
The antimicrobial potency of Penicillin G is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]
Table 3: Minimum Inhibitory Concentration (MIC) of Penicillin G Against Select Bacterial Strains
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.06 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.015 |
| Neisseria meningitidis | ATCC 13090 | ≤0.03 |
| Escherichia coli | ATCC 25922 | >64 (Resistant) |
| Pseudomonas aeruginosa | ATCC 27853 | >128 (Resistant) |
Note: Values are representative and can vary between specific strains and testing conditions.
Detailed Experimental Protocols
Protocol: Biosynthesis and Purification of Penicillin G
-
Inoculum Preparation: A seed culture of a high-yielding P. chrysogenum strain is prepared in a suitable broth and incubated for 24-48 hours with agitation.[2]
-
Fermentation: The production fermentation medium is inoculated with the seed culture in a sterile, stirred-tank reactor. The fermentation is maintained at 25-27°C with controlled pH (6.8-7.4) and aeration for 5-7 days. Phenylacetic acid is fed as a precursor for the benzyl side chain.[2]
-
Extraction: The filtrate is cooled to 5-10°C and acidified to pH 2.0-2.5 with sulfuric or phosphoric acid. The Penicillin G is then extracted into an organic solvent like butyl acetate.[2][8]
-
Back-Extraction: The Penicillin G is extracted from the organic phase back into an aqueous phase by adding a potassium or sodium hydroxide (B78521) solution to form the salt, adjusting the pH to 7.5.[2][8]
-
Purification & Crystallization: The aqueous extract is treated with activated charcoal to remove pigments. The purified Penicillin G salt is then crystallized, washed, and dried.
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a standardized agar (B569324) diffusion method used to assess the susceptibility of bacteria to antimicrobial agents.[17][18]
-
Inoculum Preparation: Four to five isolated colonies of the test organism are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][19]
-
Plate Inoculation: Within 15 minutes of standardization, a sterile cotton swab is dipped into the bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is swabbed three times, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[20][21]
-
Disk Application: Paper disks (6 mm) impregnated with a known concentration of Penicillin G are dispensed evenly onto the inoculated agar surface using sterile forceps. Each disk is gently pressed to ensure complete contact with the agar. Disks should be at least 24 mm apart.[20][21]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.[17]
-
Result Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) is measured in millimeters (mm). The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established clinical breakpoints.[21]
Protocol: Broth Microdilution for MIC Determination
This method determines the MIC by testing a range of antimicrobial concentrations in a liquid medium.[15][22]
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (MHB) to wells in columns 2 through 12.
-
Serial Dilution: Prepare a stock solution of Penicillin G at twice the highest desired concentration. Add 200 µL of this stock solution to the wells in column 1. Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).[22]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL. Do not add bacteria to column 12.[22]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[23]
-
Reading Results: After incubation, examine the plate for turbidity (visible growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16][24]
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. litfl.com [litfl.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. am-online.org [am-online.org]
- 8. Penicillin g production | PPTX [slideshare.net]
- 9. Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]
- 12. Characterization of penicillin.pptx [slideshare.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. benchchem.com [benchchem.com]
- 18. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 19. asm.org [asm.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. microbenotes.com [microbenotes.com]
- 22. benchchem.com [benchchem.com]
- 23. protocols.io [protocols.io]
- 24. m.youtube.com [m.youtube.com]
Whitepaper: The Discovery, Isolation, and Characterization of Antimicrobial Agent-29 (AMA-29)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. This document details the discovery and isolation of a promising new antimicrobial compound, designated Antimicrobial Agent-29 (AMA-29). AMA-29 was isolated from the extremophilic bacterium Bacillus sp. strain G-17, sourced from deep-sea hydrothermal vents. This agent demonstrates potent bactericidal activity against a panel of clinically significant Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This guide provides a comprehensive overview of the screening, bio-assay guided isolation, and preliminary characterization of AMA-29, offering a reproducible framework for the discovery of novel antimicrobial entities.
Discovery and Screening
The discovery of AMA-29 originated from a high-throughput screening program targeting microorganisms from unique and underexplored environments. A crude organic extract from the fermentation broth of Bacillus sp. strain G-17 exhibited significant inhibitory activity against a panel of test organisms.
-
Culture and Extraction: Bacillus sp. strain G-17 was cultured in a 50L bioreactor using a nutrient-rich marine broth for 120 hours at 30°C. The culture broth was then centrifuged to remove bacterial cells. The supernatant was extracted twice with an equal volume of ethyl acetate (B1210297). The organic phases were combined, dried under reduced pressure, and reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock concentration of 50 mg/mL.
-
Antimicrobial Activity Assay: A primary screen was conducted using the agar (B569324) well diffusion method. Wells were punched into Mueller-Hinton agar plates pre-seeded with test organisms. 100 µL of the crude extract (at 1 mg/mL) was added to each well. Plates were incubated for 24 hours at 37°C, and the diameter of the inhibition zones was measured.
Bio-Assay Guided Isolation of AMA-29
A multi-step chromatographic process, guided by antimicrobial activity at each stage, was employed to isolate the active compound, AMA-29.
Caption: Overall workflow for the discovery and isolation of AMA-29.
-
Silica Gel Chromatography: The active crude extract (10 g) was subjected to column chromatography on a silica gel (230-400 mesh) column. The column was eluted with a stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-methanol. Fractions of 20 mL were collected and tested for antimicrobial activity against S. aureus.
-
Fraction Pooling: Active fractions, as determined by the agar well diffusion assay, were pooled and concentrated in vacuo.
-
Preparative High-Performance Liquid Chromatography (HPLC): The pooled active fraction was further purified by reversed-phase preparative HPLC on a C18 column. A linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) was used as the mobile phase. The elution was monitored at 220 nm, and the peak corresponding to the highest activity was collected, yielding pure AMA-29.
| Purification Step | Total Mass (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 10,000 | 2,500,000 | 250 | 100 | 1 |
| Silica Gel Pool | 850 | 2,125,000 | 2,500 | 85 | 10 |
| Preparative HPLC | 55 | 1,815,000 | 33,000 | 72.6 | 132 |
Activity Unit Definition: One unit of activity is defined as the amount of substance required to produce a 10 mm zone of inhibition against S. aureus.
Caption: Bio-assay guided fractionation workflow for AMA-29.
Antimicrobial Activity Profile
The in vitro antimicrobial activity of the purified AMA-29 was evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: AMA-29 was serially diluted (two-fold) in MHB in a 96-well microtiter plate, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of AMA-29 that completely inhibited visible bacterial growth.
| Bacterial Strain | Type | Clinical Significance | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Standard control | 1 |
| Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | Methicillin-resistant | 2 |
| Enterococcus faecalis (VRE) ATCC 51299 | Gram-positive | Vancomycin-resistant | 2 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Respiratory pathogen | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | Standard control | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Opportunistic pathogen | 16 |
| Klebsiella pneumoniae (MDR) BAA-1705 | Gram-negative | Multidrug-resistant | 16 |
Preliminary Mechanism of Action
Initial studies suggest that AMA-29 may exert its antimicrobial effect by disrupting the bacterial cell membrane integrity. This was investigated through a membrane permeabilization assay using the fluorescent dye propidium (B1200493) iodide.
-
Cell Preparation: Mid-log phase S. aureus cells were harvested, washed, and resuspended in a buffered salt solution.
-
Assay Setup: The cell suspension was incubated with propidium iodide (a fluorescent dye that only enters cells with compromised membranes).
-
Treatment: AMA-29 was added to the cell suspension at a concentration of 4x MIC.
-
Fluorescence Measurement: The fluorescence intensity was monitored over time using a spectrofluorometer. An increase in fluorescence indicates membrane damage.
Caption: Postulated mechanism of action for AMA-29.
This compound represents a novel chemical entity with potent activity against a range of clinically important bacteria, including drug-resistant strains. The successful isolation and preliminary characterization detailed in this guide underscore the value of exploring unique ecological niches for novel bioactive compounds. Further studies are warranted to fully elucidate the structure, mechanism of action, and therapeutic potential of AMA-29.
In Vitro Activity of Antimicrobial Agent-29 Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antimicrobial activity of Antimicrobial Agent-29, a novel investigational compound, against a panel of clinically relevant Gram-positive bacteria. This document details the agent's potency, spectrum of activity, and preliminary mechanism of action. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the key assays performed are provided to ensure reproducibility. Furthermore, this guide includes conceptual diagrams generated using Graphviz to illustrate the proposed mechanism of action and experimental workflows.
Introduction
The emergence of antimicrobial resistance in Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), poses a significant threat to global public health.[1] This has necessitated the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound is a promising new chemical entity with demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria. This whitepaper summarizes the current understanding of its in vitro profile.
Spectrum of Activity and Potency
The in vitro potency of this compound was evaluated against a variety of Gram-positive bacteria, including drug-resistant strains. The primary metrics used to quantify its activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2][3]
Minimum Inhibitory Concentration (MIC) Data
The MIC values of this compound were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2] The results, summarized in Table 1, indicate potent activity against the tested Gram-positive isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 0.5 |
| Staphylococcus aureus | NRS384 | Methicillin-Resistant (MRSA) | 1 |
| Staphylococcus epidermidis | ATCC 12228 | - | 0.25 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 2 |
| Enterococcus faecium | ATCC 51559 | Vancomycin-Resistant (VRE) | 4 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.125 |
| Streptococcus pyogenes | ATCC 19615 | - | 0.25 |
Minimum Bactericidal Concentration (MBC) Data
To determine if this compound exhibits bactericidal or bacteriostatic activity, MBC values were determined for key pathogens. The results are presented in Table 2. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound
| Bacterial Species | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | 2 |
| Staphylococcus aureus | NRS384 | 1 | 2 | 2 |
| Enterococcus faecalis | ATCC 29212 | 2 | 8 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.5 | 4 |
Time-Kill Kinetics
Time-kill assays were performed to further characterize the bactericidal activity of this compound over time.[4][5] These studies provide valuable information on the rate of bacterial killing at different concentrations of the antimicrobial agent.[6]
Time-Kill Assay Results against Staphylococcus aureus
As illustrated in the conceptual workflow below, time-kill assays demonstrated that this compound exhibits concentration-dependent killing of S. aureus. At concentrations of 4x MIC and 8x MIC, a ≥ 3-log10 reduction in colony-forming units (CFU)/mL was observed within 8 hours, which is a common benchmark for bactericidal activity.
Caption: Workflow for a Time-Kill Kinetics Assay.
Proposed Mechanism of Action
While the precise molecular target of this compound is still under investigation, preliminary studies suggest that its mechanism of action involves the disruption of bacterial cell wall synthesis.[7] This is a well-established target for antibiotics that are effective against Gram-positive bacteria.[1][8] The proposed pathway involves the inhibition of a key enzyme in the peptidoglycan biosynthesis pathway, leading to compromised cell wall integrity and subsequent cell lysis.
Caption: Proposed Mechanism of Action for this compound.
Experimental Protocols
Broth Microdilution MIC Assay
-
Inoculum Preparation : A bacterial suspension is prepared from overnight cultures on a non-selective agar medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[9]
-
Drug Dilution : this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation : Each well containing the diluted agent is inoculated with the prepared bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Broth Microdilution MIC Assay Protocol.
MBC Assay
-
MIC Determination : An MIC test is performed as described above.
-
Subculturing : Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
-
Plating and Incubation : The aliquots are plated onto a non-selective agar medium and incubated at 35 ± 2°C for 18-24 hours.
-
MBC Determination : The MBC is the lowest concentration of the antimicrobial agent that results in a ≥ 99.9% reduction in the initial inoculum count.
Time-Kill Assay
-
Preparation : Flasks containing CAMHB with various concentrations of this compound (e.g., 0x, 1x, 2x, 4x, 8x MIC) are prepared.
-
Inoculation : Each flask is inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling and Plating : At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask, serially diluted in sterile saline, and plated onto non-selective agar.
-
Enumeration and Analysis : After incubation, the colonies on the plates are counted, and the CFU/mL for each time point and concentration is calculated. The results are plotted as log10 CFU/mL versus time.
Conclusion
This compound demonstrates potent in vitro activity against a range of clinically significant Gram-positive bacteria, including resistant phenotypes. Its bactericidal mode of action, likely through the inhibition of cell wall synthesis, makes it a promising candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for ongoing and future research into the therapeutic potential of this novel antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. linnaeusbio.com [linnaeusbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Cefiderocol Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) with potent in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant (CR) strains.[1][2][3] Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, making it a valuable agent in the fight against antimicrobial resistance.[1][4] This technical guide provides an in-depth overview of the in vitro activity of Cefiderocol, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.
Mechanism of Action
Cefiderocol functions as a siderophore, chelating iron and utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space.[5][6] Once inside, it dissociates from iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[5][7][8] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasm and overcome resistance mechanisms such as porin channel mutations and efflux pump overexpression.[1][9]
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
In Vitro Susceptibility
Numerous studies have demonstrated the potent in vitro activity of Cefiderocol against a wide range of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data for Cefiderocol against key bacterial species.
Table 1: Cefiderocol MIC50 and MIC90 Values against Enterobacterales
| Organism | Carbapenem Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | All | 0.25 | 0.5 | [8] |
| Carbapenem-Resistant | 0.5 | 2 | [8] | |
| Klebsiella pneumoniae | All | 0.5 | 2 | [8] |
| Carbapenem-Resistant | 1 | 4 | [8] | |
| Enterobacter cloacae | All | 0.25 | 1 | [10] |
| Carbapenem-Resistant | 1 | 8 | [11] |
Table 2: Cefiderocol MIC50 and MIC90 Values against Non-Fermenting Gram-Negative Bacilli
| Organism | Carbapenem Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | All | 0.12 | 0.5 | [2] |
| Carbapenem-Resistant | 0.5 | 2 | [12] | |
| Acinetobacter baumannii | All | 0.06 | 0.12 | [2] |
| Carbapenem-Resistant | 1 | 4 | [12] | |
| Stenotrophomonas maltophilia | N/A | 0.06 | 0.12 | [11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of Cefiderocol is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Medium Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is depleted of iron (ID-CAMHB) to mimic in vivo conditions where iron is scarce, thereby upregulating bacterial iron uptake systems.[10][13]
-
Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared from fresh bacterial colonies.
-
Serial Dilution: Cefiderocol is serially diluted in ID-CAMHB in microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.[14]
Caption: Workflow for Cefiderocol MIC determination.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of Cefiderocol over time.
Methodology:
-
Culture Preparation: A log-phase bacterial culture is prepared in ID-CAMHB.
-
Drug Exposure: Cefiderocol is added to the bacterial cultures at various concentrations (e.g., 1x, 4x, and 8x the MIC).
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15][16]
Mechanisms of Resistance
Resistance to Cefiderocol, though currently infrequent, can emerge through various mechanisms.[3] These mechanisms are often multifactorial and can involve:
-
Mutations in Siderophore Uptake Systems: Alterations in the genes encoding for iron transporters (e.g., fec, fhu, cir operons) can reduce the uptake of Cefiderocol.[17][18]
-
Expression of β-lactamases: Certain β-lactamases, particularly metallo-β-lactamases (MBLs) like NDM, can hydrolyze Cefiderocol, although it is stable against many other β-lactamases.[17][19]
-
Alterations in Penicillin-Binding Proteins: Mutations in PBP3 can reduce the binding affinity of Cefiderocol.[19]
-
Efflux Pump Overexpression: Increased expression of efflux pumps can actively remove Cefiderocol from the periplasmic space.[4]
Caption: Key mechanisms of resistance to Cefiderocol.
Conclusion
Cefiderocol demonstrates potent in vitro activity against a wide array of clinically significant Gram-negative bacteria, including many multidrug-resistant isolates. Its novel mechanism of action provides a crucial advantage in overcoming common resistance pathways. Continued surveillance and adherence to standardized testing methodologies are essential for preserving the efficacy of this important antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro activity of cefiderocol against aerobic Gram-negative bacterial pathogens from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Cefiderocol Against a Broad Range of Clinically Important Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro antibacterial activities of cefiderocol against Gram-negative clinical strains isolated from China in 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Real-world performance of susceptibility testing for cefiderocol: insights from a prospective multicentre study on Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Novo29 Analogs: A Technical Overview
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Novo29 (also known as Clovibactin), a promising depsipeptide antimicrobial agent. Novo29 demonstrates significant efficacy against Gram-positive bacteria, including drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2] Its unique mechanism of action, targeting bacterial cell-wall synthesis without detectable resistance development, makes it a compelling candidate for further drug development.[1]
Introduction to Novo29
Novo29 is an eight-residue depsipeptide antibiotic recently isolated from a soil bacterium.[1] Structurally, it is homologous to the antibiotic teixobactin (B611279) but is notably smaller.[1][2] A key structural feature is a macrolactone ring containing a rare noncanonical amino acid, hydroxyasparagine (hydroxyAsn).[1] A significant challenge in its initial characterization was determining the precise stereochemistry of this residue.[1][2] Through chemical synthesis and comparison with the natural product, the active stereoisomer was confirmed to be (2R,3R)-hydroxyasparagine.[1]
Novo29's promise as a therapeutic agent is underscored by its reduced tendency to form gels during intravenous administration, a favorable characteristic for clinical applications.[1][2] However, a primary challenge is its hydrolytic instability at neutral or mildly basic pH, with studies showing that 60% of the compound hydrolyzes into an inactive form after just one hour in PBS buffer at 37°C.[2] This has prompted the design of analogs to improve its stability and clinical potential.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Novo29 and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microbial Strain | MIC (µg/mL) | Notes |
| Natural Novo29 | Bacillus subtilis | 0.125 | Active against Gram-positive bacteria.[1] |
| Staphylococcus epidermidis | 0.25 | Active against Gram-positive bacteria.[1] | |
| Escherichia coli | 8 | Modest activity against this Gram-negative bacterium.[1] | |
| Synthetic Novo29 | Bacillus subtilis | 0.125 | Activity is comparable to the natural product.[1] |
| Staphylococcus epidermidis | 0.25 | Activity is comparable to the natural product.[1] | |
| Escherichia coli | 8 | Modest activity against this Gram-negative bacterium.[1] | |
| epi-Novo29 | B. subtilis, S. epidermidis, E. coli | >32 | Contains the (2R,3S)-hydroxyAsn stereoisomer; inactive, highlighting the critical importance of the correct stereochemistry for antibiotic activity.[1] |
| aza-Novo29 | Not specified | Not specified | Designed to be more hydrolytically stable by replacing the ester bond with an amide bond.[2] |
Experimental Protocols
3.1 Synthesis of Novo29 and Analogs
The synthesis of Novo29 and its stereoisomer, epi-Novo29, was crucial for confirming its structure and understanding its SAR.
-
Objective : To establish the stereochemistry of the hydroxyasparagine residue and provide material for biological evaluation.
-
Methodology : Solid-Phase Peptide Synthesis (SPPS) was employed.[1][2]
-
Building Block Synthesis : The noncanonical amino acid building blocks, Fmoc-(2R,3R)-hydroxyasparagine-OH and Fmoc-(2R,3S)-hydroxyasparagine-OH, were first synthesized from (R,R)- and (S,S)-diethyl tartrate, respectively.[1]
-
Peptide Assembly : The peptide chain was assembled on a solid support using standard Fmoc-based SPPS protocols.
-
Cyclization and Cleavage : Following chain assembly, the macrolactone ring was formed, and the peptide was cleaved from the resin.
-
Purification and Characterization : The crude peptide was purified using High-Performance Liquid Chromatography (HPLC). The final structure and purity were confirmed by 1H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
-
Analog Synthesis (aza-Novo29) : To address hydrolytic instability, the ester bond in the macrolactone ring was replaced with a more stable amide bond. This involved the multi-step synthesis of a protected (2R,3R)-aminoAsn building block, which was then incorporated into the peptide via SPPS to yield aza-Novo29.[2]
3.2 Antimicrobial Susceptibility Testing
-
Objective : To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
-
Methodology : Broth microdilution is a standard method for this determination.
-
Preparation of Inoculum : Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).
-
Serial Dilution : The test compounds (Novo29, epi-Novo29, etc.) are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated for 16-24 hours at 37°C.
-
MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Escherichia coli was used as a Gram-negative control in the evaluation of Novo29.[1]
-
Visualized Workflows and Mechanisms
4.1 Proposed Mechanism of Action
Novo29 is believed to function similarly to the related antibiotic teixobactin, which inhibits the synthesis of the bacterial cell wall.[1] It likely forms an amphiphilic conformation, allowing it to interact with lipids in the bacterial cell membrane and bind to cell-wall precursors.[1]
Caption: Proposed mechanism of Novo29 via inhibition of bacterial cell wall synthesis.
4.2 Synthetic and Evaluation Workflow
The development and assessment of Novo29 analogs follow a structured workflow from chemical synthesis to biological testing.
Caption: Workflow for the synthesis and evaluation of Novo29 analogs.
References
An In-depth Technical Guide to the Antimicrobial Spectrum and Mechanism of Action of SMAP-29
For Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of multidrug-resistant pathogens constitutes a significant global health threat, demanding innovative therapeutic strategies. Antimicrobial peptides (AMPs), key components of the innate immune system, are promising candidates for novel anti-infective agents. This technical guide provides a comprehensive overview of SMAP-29, a cathelicidin-derived antimicrobial peptide from sheep leukocytes. We delve into its broad-spectrum antimicrobial activity, mechanism of action, and the experimental protocols utilized for its characterization. This document is intended to serve as a detailed resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Antimicrobial Spectrum of SMAP-29
SMAP-29 exhibits potent, broad-spectrum antimicrobial activity against a variety of pathogens, including aerobic and anaerobic bacteria, as well as fungi.[1][2] Its efficacy has been demonstrated against clinically relevant strains, highlighting its therapeutic potential.
In Vitro Susceptibility Data
The antimicrobial activity of SMAP-29 is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that completely inhibits visible growth of a microorganism. The following tables summarize the MIC values for SMAP-29 against a panel of representative microorganisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of SMAP-29 against Aerobic Bacteria and Fungi
| Microorganism | Strain | Type | MIC (µM) | MIC (mg/L) |
| Escherichia coli | ATCC 25922 | Gram-negative | 0.8 | 2.5 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 1.5 | 4.8 |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 0.8 | 2.5 |
| Candida albicans | ATCC 90028 | Fungus | 1.5 | 4.8 |
Table 2: Minimum Inhibitory Concentrations (MICs) of SMAP-29 against Anaerobic Bacteria [1]
| Microorganism | Strain | Type | MIC (µM) | MIC (mg/L) |
| Bacteroides fragilis | ATCC 25285 | Gram-negative | 1-2 | 3.2-6.4 |
| Clostridium perfringens | ATCC 13124 | Gram-positive | 1-2 | 3.2-6.4 |
| Prevotella intermedia | Clinical Isolate | Gram-negative | 1-2 | 3.2-6.4 |
| Fusobacterium nucleatum | ATCC 25586 | Gram-negative | 1-2 | 3.2-6.4 |
Mechanism of Action
SMAP-29 exerts its antimicrobial effect through a membranolytic mechanism.[2] As an α-helical cathelicidin-derived peptide, it interacts with and disrupts the integrity of microbial cell membranes, leading to rapid cell death.[2] This process involves the permeabilization of the bacterial membranes, causing leakage of intracellular contents and ultimately, cell lysis.[2] Morphological evidence from scanning electron microscopy (SEM) confirms that the bacterial envelope is a primary target of SMAP-29's bactericidal activity.
Caption: Proposed membranolytic mechanism of action for SMAP-29.
Experimental Protocols
The following protocols are foundational for assessing the antimicrobial properties of agents like SMAP-29.
Microdilution Susceptibility Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of SMAP-29 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for aerobic bacteria, or Brucella broth for anaerobes).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours under conditions appropriate for the test organism (e.g., aerobic or anaerobic).
-
MIC Determination: The MIC is recorded as the lowest concentration of SMAP-29 that shows no visible growth.
Killing Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Preparation of Cultures: A logarithmic phase culture of the test microorganism is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.
-
Exposure to Antimicrobial Agent: SMAP-29 is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the agent is also included.
-
Time-Course Sampling: The cultures are incubated at 37°C with agitation. At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), aliquots are removed from each culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics.
Caption: Experimental workflow for evaluating the antimicrobial activity of SMAP-29.
Scanning Electron Microscopy (SEM) for Morphological Analysis
SEM is used to visualize the morphological changes in microorganisms upon exposure to an antimicrobial agent, providing insights into the mechanism of action.[1]
Protocol:
-
Sample Preparation: Mid-logarithmic phase bacteria are treated with a bactericidal concentration of SMAP-29 for a specified duration (e.g., 2 hours). A control sample without the peptide is processed in parallel.
-
Fixation: The bacterial cells are harvested by centrifugation and fixed with a suitable fixative, such as glutaraldehyde.
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations.
-
Drying: The samples are subjected to critical-point drying to preserve their three-dimensional structure.
-
Coating: The dried samples are mounted on stubs and sputter-coated with a thin layer of a conductive metal, such as gold or palladium.
-
Imaging: The coated specimens are then examined using a scanning electron microscope to observe any changes in cell surface morphology.
Conclusion
SMAP-29 is a potent, broad-spectrum antimicrobial peptide with a rapid, membranolytic mechanism of action.[1][2] Its efficacy against both aerobic and anaerobic bacteria, including clinically relevant species, underscores its potential as a therapeutic agent in the face of rising antimicrobial resistance. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of SMAP-29 and other novel antimicrobial peptides. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for clinical applications.
References
An In-depth Technical Guide to the Stereochemistry and Synthesis of Novo29 (Clovibactin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novo29, also known as clovibactin, is a promising depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including drug-resistant pathogens.[1][2][3] Its unique mechanism of action, which involves targeting essential precursors of bacterial cell wall synthesis, and a low propensity for resistance development have positioned it as a significant candidate for further preclinical development.[3][4] This technical guide provides a comprehensive overview of the stereochemistry and synthesis of Novo29, with a focus on the key chemical features and methodologies that are critical for its biological activity.
Stereochemistry of Novo29
Novo29 is an eight-residue depsipeptide characterized by a macrolactone ring and a linear tail.[1][2] A crucial feature of its structure is the presence of the noncanonical amino acid hydroxyasparagine (hydroxyAsn) at position 5. The determination of the precise stereochemistry of this residue was a key step in understanding the molecule's activity.
Through a combination of chemical synthesis, spectroscopic analysis (¹H NMR and LC-MS), and in vitro antibiotic activity assays, the absolute stereochemistry of the hydroxyasparagine residue in naturally occurring Novo29 was definitively established as (2R,3R)-hydroxyasparagine .[1][5][6][7] This was confirmed by comparing the natural product to synthetically prepared Novo29 and its diastereomer, epi-Novo29, which contains (2R,3S)-hydroxyasparagine.[1][5] The (2R,3R) configuration of the hydroxyasparagine residue is critical for the antibiotic activity of Novo29, as epi-Novo29 exhibited no significant activity.[1]
X-ray crystallography of epi-Novo29 revealed an amphiphilic conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule.[1][5][6] Molecular modeling suggests that Novo29 can adopt a similar amphiphilic structure, which is believed to be important for its interaction with the bacterial cell membrane and its molecular targets.[1][5][6]
Synthesis of Novo29
The total synthesis of Novo29 has been achieved through a convergent strategy involving solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase macrolactamization.[1][8] A critical aspect of the synthesis is the preparation of the chiral Fmoc-protected hydroxyasparagine building blocks.
Synthesis of Fmoc-(2R,3R)-hydroxyasparagine-OH
Two main synthetic routes to the key building block, Fmoc-(2R,3R)-hydroxyasparagine-OH, have been reported:
-
Route 1: From (R,R)-diethyl tartrate. This initial route involves a multi-step synthesis starting from the readily available chiral pool material, (+)-diethyl L-tartrate.[1]
-
Route 2: Improved Synthesis from D-aspartic acid. A more efficient and scalable synthesis was later developed, starting from D-aspartic acid. This improved route significantly shortens the synthetic sequence.[8][9]
Solid-Phase Peptide Synthesis (SPPS) and Cyclization
The synthesis of the linear depsipeptide precursor is carried out on a solid support, typically 2-chlorotrityl resin, using Fmoc-based chemistry.[8] The synthesis begins with the loading of the C-terminal amino acid, Fmoc-Leu-OH (position 7), onto the resin.[1][8] The subsequent amino acids are then coupled sequentially. The ester bond in the depsipeptide is formed by esterifying the β-hydroxy group of the (2R,3R)-hydroxyasparagine residue at position 5 with Fmoc-Leu-OH (position 8).[1][2]
Following the assembly of the linear peptide, it is cleaved from the resin. The final macrolactamization is then performed in solution to yield Novo29.
Quantitative Data: In Vitro Antibiotic Activity
The antibiotic potency of natural and synthetic Novo29, along with its inactive epimer, has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Compound | Bacillus subtilis ATCC 6051 (μg/mL) | Staphylococcus epidermidis ATCC 14990 (μg/mL) | Escherichia coli ATCC 10798 (μg/mL) |
| Natural Novo29 | 0.125 | 0.25 | 8 |
| Synthetic Novo29 | 0.125 | 0.25 | 8 |
| epi-Novo29 | >32 | >32 | >32 |
| Data sourced from Krumberger et al. (2023).[1] |
Experimental Protocols
General Method for Solid-Phase Peptide Synthesis of Novo29 Linear Precursor
The synthesis is performed on 2-chlorotrityl chloride resin.
-
Resin Loading: The first amino acid, Fmoc-Leu-OH, is loaded onto the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Esterification: For the formation of the ester linkage, the protected peptide on the resin is treated with Fmoc-Leu-OH, diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (B28879) (DMAP).[1][2]
-
Cleavage: The final linear peptide is cleaved from the resin using a mild acid solution, such as 20% hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM).[2]
Macrolactamization
The crude linear peptide is cyclized in a dilute solution using a peptide coupling reagent such as diphenylphosphoryl azide (B81097) (DPPA) or HATU in the presence of a base. The reaction is typically carried out in a solvent like DMF over an extended period to favor intramolecular cyclization over intermolecular polymerization.
Mechanism of Action and Key Structural Features
Novo29 inhibits bacterial cell wall synthesis by targeting essential peptidoglycan precursors, namely lipid II and lipid III.[3][4] It is believed to bind to the pyrophosphate moiety of these precursors, thereby preventing their incorporation into the growing peptidoglycan chain.[4] This interaction is facilitated by the specific three-dimensional structure of Novo29.
Structure-activity relationship (SAR) studies, including alanine (B10760859) scanning, have revealed that several residues, including Phe1, D-Leu2, Ser4, Leu7, and Leu8, are important for the antibiotic activity of Novo29.[9] The macrolactone ring is absolutely essential for its function, as acyclic analogues are inactive.[9][10]
Conclusion
The successful stereochemical determination and total synthesis of Novo29 have been pivotal in advancing our understanding of this novel antibiotic. The establishment of the (2R,3R) stereochemistry of the hydroxyasparagine residue and the development of a robust synthetic route have enabled detailed structure-activity relationship studies and have paved the way for the generation of analogues with potentially improved properties. The unique structural features of Novo29, coupled with its potent activity and low resistance profile, make it a highly attractive scaffold for the development of new therapeutics to combat bacterial infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. The Science — NovoBiotic Pharmaceuticals [novobiotic.com]
- 4. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]
- 5. Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29 [escholarship.org]
- 6. Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecules for Peptides: A Photoaffinity Label for Trimers Derived from Aβ and Noncanonical Amino Acids for the Peptide Antibiotic Novo29 (Clovibactin) [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
GL-29 antimicrobial peptide structure-activity study
An In-depth Technical Guide to the Structure-Activity Study of the GL-29 Antimicrobial Peptide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure-activity relationship of the antimicrobial peptide GL-29, an analogue of Palustrin-2ISb. This document details the peptide's design, biological activities, and the experimental protocols used in its evaluation, presenting a clear path from molecular structure to antimicrobial function.
Peptide Design and Physicochemical Properties
GL-29 was developed by modifying Palustrin-2ISb, specifically by deleting the C-terminal seven amino acids.[1] This modification was part of a broader investigation into the role of different peptide regions on antimicrobial activity. Further truncated analogues were designed to pinpoint the shortest functional motif and to study the influence of the 'Rana box' domain.[1][2] The sequences and predicted physicochemical properties of GL-29 and its key analogues are summarized below.
| Peptide | Sequence | Net Charge | Hydrophobic Moment | Hydrophobicity |
| GL-29 | GLLGSIPGLVGNLLSGIFPGLFKNIRCKISYKC | +4 | 0.498 | 0.814 |
| GL-22 | GLLGSIPGLVGNLLSGIFPGLFKN | +1 | 0.468 | 0.825 |
| GL-9 | GLWNSIKIA-NH2 | +2 | 0.403 | 0.692 |
| LF-10 | LFVNVLDKIR-NH2 | +2 | 0.653 | 0.606 |
| FV-9 | FVNVLDKIR-NH2 | +2 | 0.739 | 0.484 |
| VN-8 | VNVLDKIR-NH2 | +2 | - | - |
| FV-8 | FVNVLDKI-NH2 | +2 | - | - |
| Data sourced from a 2022 study on GL-29 and its analogues.[3] |
Experimental Protocols
Peptide Synthesis, Purification, and Identification
The synthesis of GL-29 and its analogues was performed using solid-phase peptide synthesis (SPPS).[1][3] Following synthesis, the peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized peptides were confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), where the observed molecular masses corresponded with the predicted values.[1][3]
References
- 1. Targeted Modification and Structure-Activity Study of GL-29, an Analogue of the Antimicrobial Peptide Palustrin-2ISb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Modification and Structure-Activity Study of GL-29, an Analogue of the Antimicrobial Peptide Palustrin-2ISb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Post-Antibiotic Era: A Technical Guide to the Mechanisms of Novel Antibacterial Agents
For Immediate Release
[City, State] – December 6, 2025 – As the global health community grapples with the escalating threat of antimicrobial resistance, the development of novel antibacterial agents with unique mechanisms of action has become a critical priority. This technical guide provides an in-depth analysis of four such agents—Gepotidacin (B1671446), Dalbavancin, Teixobactin, and Lefamulin—offering researchers, scientists, and drug development professionals a comprehensive resource on their core functionalities.
Introduction
The relentless evolution of drug-resistant pathogens necessitates a departure from traditional antibiotic scaffolds and the exploration of new bacterial targets and therapeutic strategies. This whitepaper delves into the intricate mechanisms of action of four promising novel antibacterial agents, presenting a synthesis of current research, quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and experimental workflows.
Gepotidacin: A Dual-Target Inhibitor of Bacterial DNA Replication
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that uniquely targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a significant advantage, as simultaneous mutations in both enzymes are required for the development of resistance.[1]
Mechanism of Action:
Gepotidacin's primary mode of action involves the inhibition of bacterial DNA replication. It binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1] This binding pocket is distinct from that of fluoroquinolones, another class of topoisomerase inhibitors. By binding to these enzymes, gepotidacin stabilizes the enzyme-DNA cleavage complex, which in turn leads to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.
Quantitative Data: In Vitro Activity of Gepotidacin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of gepotidacin against various bacterial strains.
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 2 | 4 | [3] |
| Staphylococcus aureus (including MRSA) | 0.5 | 0.5 | [3][4] |
| Streptococcus pneumoniae | 0.5 | 0.5 | [4] |
| Neisseria gonorrhoeae | - | - | [1][2][5][6][7] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
1. DNA Gyrase Supercoiling Inhibition Assay:
-
Objective: To determine the inhibitory effect of gepotidacin on the supercoiling activity of DNA gyrase.
-
Methodology:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase enzyme in a suitable buffer.
-
Add varying concentrations of gepotidacin or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose (B213101) gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the quantification of inhibition.
-
2. Topoisomerase IV Decatenation Assay:
-
Objective: To assess the ability of gepotidacin to inhibit the decatenation of catenated DNA by topoisomerase IV.
-
Methodology:
-
Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, ATP, and topoisomerase IV enzyme.
-
Add serial dilutions of gepotidacin or a control to the reactions.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction and separate the decatenated DNA minicircles from the kDNA network using agarose gel electrophoresis. The amount of released minicircles is inversely proportional to the inhibitory activity of the compound.
-
References
- 1. gsk.com [gsk.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 3 trial suggests gepotidacin could be a new treatment option for gonorrhea | CIDRAP [cidrap.umn.edu]
- 6. contagionlive.com [contagionlive.com]
- 7. pharmexec.com [pharmexec.com]
The Unseen Arsenal: A Technical Guide to Discovering Novel Antibacterial Compounds from Natural Sources
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates an urgent and innovative approach to the discovery of new antibacterial agents. Nature, with its immense biodiversity, represents a vast and largely untapped reservoir of novel chemical scaffolds with the potential to overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the primary natural sources of antibacterial compounds, detailed methodologies for their discovery and evaluation, and insights into their mechanisms of action.
Principal Natural Sources of Antibacterial Compounds
The search for novel antibacterial agents has led researchers to explore a wide array of natural environments, from terrestrial flora to the depths of the oceans. The most promising sources include medicinal plants, microorganisms such as actinomycetes and fungi, marine life, and the intricate defense systems of insects and amphibians.
Medicinal Plants: A Legacy of Therapeutic Potential
Medicinal plants have been a cornerstone of traditional medicine for centuries, and modern science continues to validate their efficacy.[1] Bioactive compounds such as flavonoids, terpenoids, alkaloids, and phenolic compounds are responsible for their antimicrobial properties.[2][3] These compounds can act individually or synergistically to inhibit bacterial growth.[4] The ethnobotanical approach, which leverages traditional knowledge of plant use, has proven to be a highly effective strategy for identifying plants with antibacterial properties.[5][6][7][8]
Microorganisms: The Prolific Producers
Microorganisms, particularly bacteria and fungi, are a rich source of structurally diverse and potent antibiotics.
-
Actinomycetes: This phylum of Gram-positive bacteria, especially the genus Streptomyces, is renowned for its ability to produce a wide range of clinically significant antibiotics, including tetracyclines and aminoglycosides.[9][10] These bacteria can be isolated from various environments, with soil being a traditionally rich source.[11]
-
Endophytic Fungi: Living symbiotically within plant tissues, endophytic fungi produce a plethora of secondary metabolites, many of which exhibit antibacterial activity.[12] This intimate relationship with their host plants is thought to drive the evolution of unique bioactive compounds.
-
Bacteria and Bacteriocins: Many bacteria produce bacteriocins, which are ribosomally synthesized antimicrobial peptides that inhibit the growth of closely related bacterial strains.[13][14][15] Lactic acid bacteria are a notable source of these peptides, which have potential applications in both food preservation and clinical settings.
Marine Organisms: A Frontier of Discovery
The unique and competitive marine environment has fostered the evolution of organisms that produce a vast array of novel chemical compounds.[16] Sponges, corals, algae, and marine microorganisms are all promising sources of new antibacterial agents with unique modes of action.[17] The exploration of these environments continues to yield compounds with significant therapeutic potential.
Insects and Amphibians: Antimicrobial Peptides (AMPs)
Insects and amphibians possess sophisticated innate immune systems that rely on the production of antimicrobial peptides (AMPs) to combat infections.[14][18][19] These peptides are typically cationic and act by disrupting the bacterial cell membrane.[1][20][21] Their broad-spectrum activity and novel mechanisms of action make them attractive candidates for new drug development.[22][23]
Quantitative Data on Antibacterial Activity
The efficacy of a potential antibacterial compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various natural compounds against common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Plant-Derived Compounds
| Compound Class | Compound | Source Organism | Target Bacterium | MIC (µg/mL) | Reference(s) |
| Flavonoids | Chrysin | Oroxylum indicum | Staphylococcus aureus (MSSA) | 31.25 | [24] |
| Chrysin | Oroxylum indicum | Staphylococcus aureus (MRSA) | 15.62 | [24] | |
| Apigenin | Apium graveolens | Staphylococcus aureus (MSSA) | 31.25 | [24] | |
| Apigenin | Apium graveolens | Staphylococcus aureus (MRSA) | 31.25 | [24] | |
| Hesperetin | Citrus spp. | Staphylococcus aureus (MSSA) | 31.25 | [24] | |
| Hesperetin | Citrus spp. | Staphylococcus aureus (MRSA) | 31.25 | [24] | |
| Morin | Morus alba | Staphylococcus aureus | 100 | [25] | |
| Naringenin | Citrus spp. | Staphylococcus aureus | 100 | [25] | |
| Rutin | Ruta graveolens | Staphylococcus aureus | >1000 | [25] | |
| Terpenoids | Carvacrol | Origanum vulgare | Staphylococcus aureus (MSSA) | 0.4 (mg/mL) | |
| Carvacrol | Origanum vulgare | Staphylococcus aureus (MRSA) | 1.60 (mg/mL) | ||
| Thymol | Thymus vulgaris | Staphylococcus aureus (MSSA) | 0.8 (mg/mL) | ||
| Thymol | Thymus vulgaris | Staphylococcus aureus (MRSA) | 3.17 (mg/mL) | ||
| Eugenol | Syzygium aromaticum | Staphylococcus aureus (MSSA) | 3.5 (mg/mL) | ||
| Eugenol | Syzygium aromaticum | Staphylococcus aureus (MRSA) | 14 (mg/mL) | ||
| Geraniol | Pelargonium graveolens | Staphylococcus aureus (MSSA) | 23.4 (mg/mL) | ||
| Geraniol | Pelargonium graveolens | Staphylococcus aureus (MRSA) | 5.8 (mg/mL) | ||
| Nerolidol | Neroli spp. | Staphylococcus aureus (MRSA) | 512 - >1024 | [26] | |
| α-Pinene | Cissampelos oppositifolia | Staphylococcus aureus ATCC-43300 | 0.08 (mg/mL) | [27] | |
| α-Pinene | Cissampelos oppositifolia | Escherichia coli MTCC-739 | 0.06 (mg/mL) | [27] | |
| δ-Carene | Cissampelos oppositifolia | Staphylococcus aureus ATCC-43300 | 0.04 (mg/mL) | [27] | |
| δ-Carene | Cissampelos oppositifolia | Escherichia coli MTCC-739 | 0.05 (mg/mL) | [27] | |
| Caryophyllene | Cissampelos oppositifolia | Staphylococcus aureus ATCC-43300 | 0.07 (mg/mL) | [27] | |
| Caryophyllene | Cissampelos oppositifolia | Escherichia coli MTCC-739 | 0.08 (mg/mL) | [27] | |
| Alkaloids | Roemeria refracta DC. alkaloid | Roemeria refracta | Staphylococcus aureus | 0.065 | [28] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Compounds from Microorganisms
| Compound Class | Source Organism | Target Bacterium | MIC | Reference(s) |
| Actinomycete Metabolites | Streptomyces sp. SCA 7 | Staphylococcus epidermidis | 31.25 µg/mL | [11] |
| Streptomyces sp. | Shigella dysenteriae | 2.5 mg/mL | [9] | |
| Streptomyces sp. | Vancomycin-resistant enterococci | 2.5 mg/mL | [9] | |
| Streptomyces sp. | Klebsiella pneumoniae | 2.5 mg/mL | [9] | |
| Streptomyces sp. | Staphylococcus saprophyticus | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Streptococcus pyogenes | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Staphylococcus epidermidis | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Methicillin-resistant Staphylococcus | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Bacillus cereus | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Staphylococcus xylosus | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Methicillin-resistant Staphylococcus aureus | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Enterococcus faecalis | 1.25 mg/mL | [9] | |
| Streptomyces sp. | Staphylococcus aureus | 1.25 mg/mL | [9] | |
| Actinomycete Isolate K. 6.3 | Various pathogenic bacteria | 1 mg/mL | [28] | |
| Actinomycete Isolates K. 14.2 & K. 58.5 | Various pathogenic bacteria | 2 mg/mL | [28] | |
| Streptomyces spp. (T18) | Escherichia coli (ATCC 25922) | 1.2 mg/mL | [29] | |
| Actinomycetes (TN01-13, TN01-25, TN01-27) | Escherichia coli | 64 µg/mL | [17] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Peptides (AMPs)
| Compound | Source Organism | Target Bacterium | MIC | Reference(s) |
| Defensin-1 | Apis mellifera | Staphylococcus aureus | 0.009-0.09 µM | [22] |
| Streptococcus agalactiae | 0.009-0.09 µM | [22] | ||
| Pseudomonas aeruginosa | 0.009-0.09 µM | [22] | ||
| Enterococcus faecalis | 0.009-0.09 µM | [22] | ||
| Coprisin | Copris tripartitus | Enterococcus faecium | 1.7-3.4 µM | [22] |
| Staphylococcus aureus | 1.7-3.4 µM | [22] | ||
| Escherichia coli | 1.7-3.4 µM | [22] | ||
| Streptococcus mutans | 1.7-3.4 µM | [22] | ||
| Pseudomonas aeruginosa | 1.7-3.4 µM | [22] | ||
| Melittin | Apis mellifera | Pseudomonas aeruginosa | 0.0001-0.0008 µM | [22] |
| Escherichia coli | 0.0001-0.0008 µM | [22] | ||
| Klebsiella pneumoniae | 0.0001-0.0008 µM | [22] | ||
| Mastoparan-1 | Polybia paulista | Methicillin-resistant S. aureus (MRSA) | - | [22] |
Table 4: Minimum Inhibitory Concentrations (MIC) of Marine Natural Products
| Source Organism | Fraction/Compound | Target Bacterium | MIC (µg/mL) | Reference(s) |
| Padina australis | Fraction 11 | Escherichia coli | 87 | [17] |
| Padina australis | Fraction 4 | Pseudomonas aeruginosa | 156 | [17] |
| Padina australis | Fraction 7 | Staphylococcus aureus | 156 | [17] |
Experimental Protocols
The discovery and development of new antibacterial compounds from natural sources involves a series of systematic experimental procedures, from initial extraction to the determination of antimicrobial efficacy.
Extraction and Isolation of Bioactive Compounds
The initial step in phytochemical analysis is the extraction of bioactive compounds from the plant material.[7][12][30] The choice of solvent is crucial and depends on the polarity of the target compounds.[7]
Protocol: Solvent Extraction of Bioactive Compounds from Plant Material
-
Preparation of Plant Material: Collect the desired plant part (leaves, stem, root, etc.) and clean it to remove any debris. Air-dry the material in the shade to prevent the degradation of thermolabile compounds, and then grind it into a fine powder.[12]
-
Extraction:
-
Maceration: Soak the powdered plant material in a selected solvent (e.g., methanol (B129727), ethanol, ethyl acetate) in a sealed container for a period of 3-7 days with occasional shaking.[12]
-
Soxhlet Extraction: For a more efficient extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with a suitable solvent. This method allows for repeated washing of the material with fresh solvent.[12]
-
-
Filtration and Concentration: After extraction, filter the mixture to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[7]
-
Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their polarity.
Streptomyces species are typically cultured in a suitable broth medium to encourage the production of secondary metabolites.[29][31]
Protocol: Extraction of Secondary Metabolites from Streptomyces
-
Fermentation: Inoculate a suitable liquid medium (e.g., Starch Casein Broth) with a pure culture of the Streptomyces strain. Incubate the culture on a rotary shaker at the optimal temperature (usually 28-30°C) and pH for 7-14 days to allow for the production of secondary metabolites.[29]
-
Separation of Biomass and Supernatant: After incubation, centrifuge the fermentation broth to separate the mycelial biomass from the culture supernatant.
-
Extraction:
-
Solvent Extraction of Supernatant: Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the compounds.
-
Extraction from Mycelium: The mycelial biomass can also be extracted with a solvent like methanol or acetone (B3395972) to recover intracellularly stored compounds.[10]
-
-
Concentration: Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.
Bioassay-Guided Fractionation
This technique is a systematic process used to isolate a pure, biologically active compound from a crude extract.[6][8][32][33][34][35] The process involves a series of chromatographic separations, with each resulting fraction being tested for its antibacterial activity.
Protocol: Bioassay-Guided Fractionation
-
Initial Screening: Test the crude extract for antibacterial activity using a preliminary assay such as the agar (B569324) well diffusion method.
-
Chromatographic Separation: Subject the active crude extract to a primary chromatographic technique, such as column chromatography over silica (B1680970) gel or Sephadex LH-20. Elute the column with a gradient of solvents of increasing polarity.
-
Fraction Collection and Bioassay: Collect the eluate in a series of fractions. Test each fraction for antibacterial activity.
-
Iterative Purification: Pool the active fractions and subject them to further rounds of chromatography using different techniques (e.g., High-Performance Liquid Chromatography - HPLC) until a pure, active compound is isolated.
-
Structure Elucidation: Determine the chemical structure of the purified active compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Antibacterial Susceptibility Testing
Standardized methods are essential for determining the antibacterial activity of natural compounds and for ensuring the reproducibility of results.
This is a widely used preliminary method to screen for antibacterial activity.[4][5][24][36][37]
Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the natural extract or purified compound at a known concentration into each well. A solvent control and a positive control (a known antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[27][38][39][40][41]
Protocol: Broth Microdilution Assay
-
Preparation of Test Substance Dilutions: Prepare a series of twofold dilutions of the natural compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Mechanisms of Action and Signaling Pathways
Understanding how natural antibacterial compounds exert their effects is crucial for their development as therapeutic agents. These compounds often target different cellular structures and pathways than conventional antibiotics, offering a potential solution to resistance.
Disruption of Bacterial Cell Membranes
A common mechanism of action for many natural antibacterial compounds, particularly antimicrobial peptides and some flavonoids, is the disruption of the bacterial cell membrane.[1][2][20] Cationic AMPs are electrostatically attracted to the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death through various models such as the "barrel-stave," "carpet," or "toroidal pore" models.[20][21]
Inhibition of Cellular Processes
Many natural compounds interfere with essential bacterial processes:
-
Flavonoids: These compounds have been shown to inhibit bacterial DNA gyrase and topoisomerases, enzymes crucial for DNA replication.[42] They can also disrupt protein synthesis and interfere with energy metabolism.[26][43]
-
Bacteriocins: Class I bacteriocins (lantibiotics) can form pores in the cell membrane and inhibit cell wall synthesis by binding to lipid II.[13][15] Other classes of bacteriocins can also form pores or act as nucleases.[15]
Interference with Bacterial Signaling
Some natural compounds can disrupt bacterial communication and virulence by interfering with signaling pathways.
-
Quorum Sensing Inhibition: Flavonoids have been shown to interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence.[42]
-
Modulation of Bacterial Signaling Cascades: Antimicrobial peptides can trigger intracellular signaling cascades in bacteria, such as the PhoQ/PhoP two-component system, which is involved in sensing environmental stress.[2] They can also induce the production of alarmones like (p)ppGpp, which regulate the stringent response in bacteria.[2]
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of complex experimental workflows and biological pathways.
Experimental Workflows
Caption: Workflow for Bioassay-Guided Discovery of Antibacterial Compounds from Plants.
Signaling Pathways
Caption: Mechanism of Action of Lantibiotics on Bacterial Cells.
References
- 1. Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques [mdpi.com]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Antibacterial Activity of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug discovery from plant sources: An integrated approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of actinomycetes isolated from different soil samples of Sheopur (A city of central India) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Insect Antimicrobial Peptides: Advancements, Enhancements and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insect antimicrobial peptides: potential weapons to counteract the antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies [mdpi.com]
- 21. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Antimicrobial Peptides Derived From Insects Offer a Novel Therapeutic Option to Combat Biofilm: A Review [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
- 31. banglajol.info [banglajol.info]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. hereditybio.in [hereditybio.in]
- 37. m.youtube.com [m.youtube.com]
- 38. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 39. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 40. protocols.io [protocols.io]
- 41. downloads.regulations.gov [downloads.regulations.gov]
- 42. mdpi.com [mdpi.com]
- 43. [PDF] Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Antimicrobial Agent-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is a fundamental measure of an antimicrobial agent's potency and is crucial for antimicrobial susceptibility testing.[2][3] MIC values are instrumental in the discovery and development of new antimicrobial agents, guiding therapeutic strategies, and monitoring the emergence of resistance.[4][5]
This document provides detailed protocols for determining the MIC of a novel investigational agent, Antimicrobial Agent-29, against various bacterial strains using the broth microdilution and agar (B569324) dilution methods. These methods are considered gold standards for susceptibility testing.[3][6]
Principle of the MIC Assay
The core principle of the MIC assay is to challenge a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent.[7] Following a specified incubation period, the lowest concentration of the agent that completely inhibits the visible growth of the bacteria is recorded as the MIC.[4][8] This value is typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[1]
Data Presentation
Quantitative results from MIC assays for this compound are summarized below. These tables provide a clear comparison of the agent's activity against various bacterial strains.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 | 0.5 (Vancomycin) |
| Enterococcus faecalis ATCC 29212 | 4 | 1 (Ampicillin) |
| Streptococcus pneumoniae ATCC 49619 | 1 | 0.06 (Penicillin) |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 8 | 0.25 (Ciprofloxacin) |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 1 (Gentamicin) |
| Klebsiella pneumoniae ATCC 13883 | 8 | 0.5 (Ceftriaxone) |
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[9][10]
4.1.1. Materials
-
This compound
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile diluents (e.g., water, DMSO)
-
Spectrophotometer
-
Incubator (35°C ± 1°C)[4]
-
Micropipettes and sterile tips
4.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the agent in a suitable sterile solvent (e.g., deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4][12] This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (inoculum without antimicrobial agent), and column 12 will be the sterility control (broth only).[8]
-
-
Inoculation:
-
Incubation:
-
Reading the MIC:
Agar Dilution Method
The agar dilution method is considered a reference method for MIC testing and is particularly useful for certain antimicrobial agents or when testing a large number of isolates.[6][14]
4.2.1. Materials
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile diluents
-
Water bath (45-50°C)
-
Inoculum replicating device (optional)
4.2.2. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at 10 times the highest desired final concentration.
-
-
Preparation of Agar Plates:
-
Prepare a series of sterile tubes, each containing 2 mL of the serially diluted antimicrobial agent.
-
Add 18 mL of molten MHA (maintained at 45-50°C) to each tube, mix thoroughly, and pour into sterile petri dishes. This creates a 1:10 dilution of the agent in the agar.
-
Allow the agar to solidify completely. Prepare one plate without any antimicrobial agent to serve as a growth control.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension, resulting in a final inoculum of approximately 1 x 10⁴ CFU per spot.[6] A multi-point inoculator can be used for this purpose.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 1°C for 16-20 hours.
-
-
Reading the MIC:
Visualizations
The following diagrams illustrate the key experimental workflows for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols: Time-Kill Kinetics Assay for Antimicrobial Agent-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill kinetics assay is a critical in vitro method used in antimicrobial drug discovery and development to assess the pharmacodynamic properties of a novel compound.[1][2] This assay provides detailed information on the rate and extent of microbial killing over time, which is essential for characterizing whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[3][4] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, whereas a bacteriostatic effect is characterized by the inhibition of bacterial growth.[2][3] Understanding the killing kinetics of a new compound, such as Antimicrobial Agent-29, is fundamental for its preclinical development and for predicting its potential therapeutic efficacy.[1]
This application note provides a detailed protocol for conducting a time-kill kinetics assay for this compound against a target bacterial strain. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][5]
Key Applications
-
Determination of Bactericidal vs. Bacteriostatic Activity: Differentiates between agents that kill bacteria and those that merely inhibit their growth.[1][3]
-
Pharmacodynamic Characterization: Provides insights into the concentration-dependent or time-dependent killing effects of an antimicrobial agent.[4]
-
Preclinical Drug Development: Generates critical data to support the selection of promising drug candidates for further studies.[1][2]
Experimental Protocol
1. Materials
-
This compound stock solution of known concentration
-
Test bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[1]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile test tubes or flasks
-
Incubator (37°C)
-
Shaking incubator (optional, but recommended)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
-
Colony counter
2. Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.[2]
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.[1]
-
Incubate the broth culture at 37°C with agitation (e.g., 200 rpm) until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the bacterial suspension in sterile CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.[7]
3. Assay Setup
-
Prepare serial dilutions of this compound in CAMHB to achieve the desired final concentrations. These concentrations are typically based on the Minimum Inhibitory Concentration (MIC) of the agent (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).[1]
-
Set up a series of sterile tubes or flasks, each with a final volume of 10 mL, as follows:[1]
-
Growth Control: 9.9 mL of CAMHB + 0.1 mL of the prepared inoculum.[1]
-
Test Concentrations: Tubes containing the appropriate volume of this compound stock solution, CAMHB, and 0.1 mL of the prepared inoculum to reach the final desired concentrations.[1]
-
Sterility Control: 10 mL of CAMHB without any inoculum.
-
-
Vortex each tube gently to ensure thorough mixing.[2]
4. Incubation and Sampling
-
Incubate all tubes at 37°C, with shaking if appropriate for the test organism.[2]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[1]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.[2]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. For samples with expected low counts, plating the undiluted sample may be necessary.[1]
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.[2]
5. Data Collection and Analysis
-
Count the number of colonies on the plates that have between 30 and 300 colonies.[2]
-
Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[6]
-
Convert the CFU/mL values to log10 CFU/mL.[2]
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control to generate time-kill curves.[8]
Data Presentation
The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison of the activity of this compound at different concentrations and time points.
Table 1: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.25x MIC) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.70 | 5.71 |
| 2 | 6.55 | 6.20 | 5.85 | 5.15 | 4.55 | 3.85 |
| 4 | 7.88 | 6.85 | 6.00 | 4.35 | 3.25 | <2.00 |
| 6 | 8.92 | 7.55 | 6.15 | 3.55 | <2.00 | <2.00 |
| 8 | 9.15 | 7.95 | 6.25 | 3.15 | <2.00 | <2.00 |
| 24 | 9.53 | 8.25 | 6.35 | 2.85 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.[1]
Mandatory Visualization
Diagrams created using Graphviz can effectively illustrate the experimental workflow and a representative signaling pathway for an antimicrobial agent.
Caption: Experimental workflow for the time-kill kinetics assay.
Caption: Potential mechanisms of action for an antimicrobial agent.
Interpretation of Results
The primary outcome of a time-kill assay is the characterization of the antimicrobial agent's activity over time. The results are interpreted as follows:
-
Bactericidal Activity: A ≥3-log10 reduction (99.9% killing) in the CFU/mL from the initial inoculum.[2][3]
-
Bacteriostatic Activity: A <3-log10 reduction in the CFU/mL from the initial inoculum, with the bacterial count remaining relatively constant or showing minimal reduction.[2][6]
-
No Effect: The growth curve of the test concentration is similar to the growth control.
Conclusion
The time-kill kinetics assay is an indispensable tool in the evaluation of novel antimicrobial agents.[1] The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively assess the bactericidal or bacteriostatic properties of this compound. The data generated from this assay are crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent.[1] This protocol serves as a general guideline and may require optimization based on the specific bacterial strain and the properties of this compound.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: UHPLC-MS/MS Method for the Sensitive Detection of Antimicrobial Compounds in Soil
Abstract
The increasing use of antimicrobial agents in human and veterinary medicine has led to their accumulation in the environment, with soil acting as a significant reservoir.[1][2] The presence of these compounds in soil can promote the development of antibiotic-resistant bacteria, posing a threat to public health. This application note describes a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of a wide range of antimicrobial compounds in soil samples. The protocol details a reliable sample preparation procedure using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, ensuring high recoveries and minimizing matrix effects. This method is suitable for researchers, scientists, and drug development professionals involved in environmental monitoring and risk assessment of antimicrobial resistance.
Introduction
Antimicrobial compounds, including antibiotics, are introduced into the soil environment through various pathways, such as the application of manure from treated livestock and the use of wastewater for irrigation.[3][4] Due to their persistent nature, these compounds can accumulate in the soil, leading to the contamination of water resources and the potential for uptake by crops. The analysis of antimicrobial residues in soil is challenging due to the complexity of the soil matrix and the low concentrations of the target analytes.[5] UHPLC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these compounds at trace levels. This application note provides a comprehensive protocol for the extraction and analysis of multiple classes of antimicrobials in soil, including tetracyclines, sulfonamides, macrolides, and fluoroquinolones.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol, Water (all UHPLC-MS grade)
-
Reagents: Formic acid, Disodium EDTA (Na₂EDTA), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Analytical Standards: Certified reference standards for the target antimicrobial compounds.
-
Soil Samples: Collected from the area of interest, air-dried, and sieved through a 2 mm mesh.
Sample Preparation: Modified QuEChERS Protocol
-
Extraction:
-
Weigh 5 g of the prepared soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of an extraction solution consisting of acetonitrile and a Na₂EDTA-McIlvaine buffer solution (1:1, v/v).[5] The buffer helps to chelate metal ions that can interfere with the extraction of certain antibiotics like tetracyclines.
-
Vortex the mixture vigorously for 1 minute, followed by ultrasonication for 10 minutes in a water bath.
-
Add the QuEChERS salts (4 g MgSO₄ and 1 g NaCl) to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter a 1 mL aliquot of the cleaned extract through a 0.22 µm syringe filter into a UHPLC vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of the target analytes.
-
Ionization Mode: ESI positive and/or negative mode, depending on the target compounds.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The MRM transitions (precursor ion > product ion) and collision energies must be optimized for each analyte.
Quantitative Data
The performance of the method was evaluated by determining the limits of detection (LOD), limits of quantification (LOQ), and recovery rates for a selection of antimicrobial compounds spiked into a blank soil matrix. The results are summarized in the table below.
| Antimicrobial Class | Compound | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Tetracyclines | Doxycycline | 0.5 - 1.0 | 1.0 - 5.0 | 85 - 105 |
| Oxytetracycline | 0.8 - 1.5 | 2.5 - 7.0 | 80 - 110 | |
| Sulfonamides | Sulfamethoxazole | 0.2 - 0.8 | 0.6 - 2.5 | 90 - 115 |
| Sulfadiazine | 0.3 - 1.0 | 1.0 - 4.0 | 88 - 112 | |
| Macrolides | Erythromycin | 1.0 - 2.0 | 3.0 - 10.0 | 75 - 100 |
| Roxithromycin | 0.5 - 1.5 | 1.5 - 5.0 | 82 - 108 | |
| Fluoroquinolones | Ciprofloxacin | 0.4 - 1.2 | 1.2 - 4.0 | 85 - 110 |
| Norfloxacin | 0.6 - 1.8 | 1.8 - 6.0 | 80 - 105 |
Note: The presented data are representative values and may vary depending on the specific soil matrix and instrumentation used. Data compiled from multiple sources.[3][4][5][6]
Experimental Workflow Diagram
Caption: Experimental workflow for the UHPLC-MS/MS analysis of antimicrobial compounds in soil.
Conclusion
The described UHPLC-MS/MS method provides a reliable and sensitive tool for the routine monitoring of a wide range of antimicrobial compounds in complex soil matrices. The modified QuEChERS protocol offers an efficient and cost-effective approach for sample preparation, ensuring high analyte recoveries and removal of interfering matrix components. This method can be readily implemented in environmental testing laboratories and research institutions to assess the extent of antimicrobial contamination in soil and to support studies on the environmental fate and transport of these emerging contaminants.
References
- 1. Determination of multiple antibiotics in agricultural soil using a quick, easy, cheap, effective, rugged, and safe method coupled with ultra‐high performance liquid chromatography‐tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. [Simultaneous determination of 22 antibiotics in environmental water samples by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. [Simultaneous determination of 30 antibiotics in soil by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Antimicrobial Agent-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Agent-29 is a novel synthetic molecule demonstrating significant in vitro activity against a broad spectrum of multidrug-resistant Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.[1] Based on its chemical structure, this compound is characterized by poor aqueous solubility, a common challenge for in vivo administration.[2][3] These application notes provide a comprehensive guide to the formulation and in vivo evaluation of this compound in preclinical animal models. The protocols outlined below are intended as a foundational framework and may require optimization based on specific experimental objectives.
Pre-formulation Studies
Prior to in vivo formulation development, a thorough characterization of the physicochemical properties of this compound is essential. These studies are critical for selecting an appropriate vehicle to ensure adequate bioavailability for efficacy and toxicology studies.[3]
Table 1: Key Pre-formulation Physicochemical Studies
| Parameter | Methodology | Purpose |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 7.4, 9.0) and temperatures (e.g., 4°C, 25°C, 37°C). | To determine the intrinsic solubility and the influence of pH on the solubility profile. |
| Solubility in Co-solvents | Assessment of solubility in common parenteral co-solvents such as Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG400).[4][5] | To identify suitable solvents for enhancing the solubility of the agent.[2] |
| LogP/LogD | HPLC-based or shake-flask method. | To understand the lipophilicity and predict its absorption and distribution characteristics. |
| Solid-State Characterization | Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). | To identify the crystalline form, polymorphism, and thermal stability. |
| Chemical Stability | Stability assessment in various buffers and potential formulation vehicles under different storage conditions (e.g., light, temperature). | To determine the degradation profile and establish appropriate storage and handling procedures. |
Formulation Development for In Vivo Studies
The selection of an appropriate vehicle is critical for achieving the desired exposure of this compound in animal models.[4][5] Due to its poor water solubility, several strategies can be employed.
Formulation Approaches:
-
Co-solvent Systems: A common approach for solubilizing hydrophobic compounds for parenteral administration involves the use of a mixture of a water-miscible organic solvent and water.[2]
-
Surfactant-based Formulations: Surfactants can be used to create micellar solutions that encapsulate the hydrophobic drug, thereby increasing its solubility in aqueous media.
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[6]
-
Lipid-based Formulations: For oral administration, lipid-based delivery systems can improve the absorption of lipophilic drugs.[6][7]
Recommended Parenteral Formulation Protocol (for Intravenous or Intraperitoneal Administration):
This protocol describes the preparation of a co-solvent formulation suitable for initial in vivo efficacy studies.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
PEG400, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to dissolve the compound completely. For example, for a 10 mg/mL final concentration, start with 10% of the final volume as DMSO.
-
Addition of Co-solvent: Add PEG400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400.
-
Final Dilution: Slowly add sterile saline to the desired final volume while continuously mixing to avoid precipitation. The final formulation might be a 10:40:50 ratio of DMSO:PEG400:Saline.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any precipitation or particulates.
Note: The tolerability of the vehicle should be assessed in a small group of animals prior to its use in large-scale efficacy studies.[8] High concentrations of some organic solvents like DMSO can cause toxicity.[4][5]
In Vivo Efficacy Models
The following are standard murine models for evaluating the in vivo efficacy of novel antimicrobial agents against Gram-positive pathogens.[9]
1. Murine Sepsis Model
This model is used to assess the ability of this compound to protect against systemic bacterial infection.[9]
Experimental Protocol:
-
Pathogen Preparation: Prepare a mid-logarithmic phase culture of a relevant Gram-positive bacterium (e.g., Methicillin-resistant Staphylococcus aureus, MRSA). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 100 µL).[9]
-
Treatment: At a specified time post-infection (e.g., 1 hour), randomize mice into treatment groups. Administer this compound, a vehicle control, or a positive control antibiotic (e.g., vancomycin) via the desired route (e.g., intravenous or intraperitoneal).[9]
-
Monitoring: Monitor the mice for signs of sepsis (e.g., lethargy, piloerection) and record survival daily for a defined period (e.g., 7 days).[9]
-
Bacterial Load Determination: At a specific time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized to determine the bacterial load in the blood and spleen by plating serial dilutions of homogenized tissues on appropriate agar (B569324) plates.[9]
Table 2: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Survival Rate (%) at 7 Days | Bacterial Load in Spleen (Log10 CFU/g) at 24h Post-Infection |
| Vehicle Control | - | Intravenous | 0 | 8.2 ± 0.6 |
| This compound | 10 | Intravenous | 40 | 6.5 ± 0.8 |
| This compound | 25 | Intravenous | 80 | 4.1 ± 0.5 |
| This compound | 50 | Intravenous | 100 | 2.3 ± 0.4 |
| Vancomycin (Control) | 30 | Intravenous | 100 | 2.5 ± 0.6 |
| Data are presented as mean ± standard deviation. |
2. Murine Pneumonia Model
This model evaluates the efficacy of this compound in treating respiratory tract infections.[9]
Experimental Protocol:
-
Pathogen Preparation: Prepare a bacterial suspension as described for the sepsis model.
-
Infection: Anesthetize the mice and induce pneumonia by intratracheal instillation of the bacterial suspension (e.g., 50 µL of 1 x 10⁷ CFU/mL).[9]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound, vehicle control, or a positive control antibiotic.[9]
-
Bacterial Load Determination: At 24 hours post-infection, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for bacterial enumeration.[9]
Table 3: Efficacy of this compound in a Murine Pneumonia Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load in Lungs (Log10 CFU/g) at 24h Post-Infection |
| Vehicle Control | - | Intravenous | 7.5 ± 0.4 |
| This compound | 10 | Intravenous | 5.8 ± 0.6 |
| This compound | 25 | Intravenous | 3.9 ± 0.5 |
| This compound | 50 | Intravenous | 2.1 ± 0.3 |
| Linezolid (Control) | 40 | Intravenous | 2.4 ± 0.4 |
| Data are presented as mean ± standard deviation. |
Visualizations
Caption: Workflow for in vivo efficacy studies of this compound.
Caption: Workflow for preparing a parenteral formulation of this compound.
Caption: Hypothesized signaling pathway for the mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Resazurin-Based Antimicrobial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial activity of test compounds using the resazurin (B115843) assay. This method is a reliable, sensitive, and high-throughput screening tool for assessing the efficacy of potential antimicrobial agents against a variety of microorganisms.[1][2][3]
Principle of the Assay
The resazurin assay is a colorimetric and fluorometric method that utilizes the redox indicator resazurin to assess cell viability.[4][5] Metabolically active, viable cells contain dehydrogenase enzymes that reduce the blue, non-fluorescent resazurin (oxidized state) to the pink, highly fluorescent resorufin (B1680543) (reduced state).[4][5][6][7][8] The amount of resorufin produced is directly proportional to the number of viable cells.[7][8][9] In the context of antimicrobial testing, a reduction in or absence of this color/fluorescence change indicates an inhibition of microbial growth.[10][11]
The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Mechanism of Resazurin Reduction
The conversion of resazurin to resorufin is a key indicator of cellular metabolic activity. In viable cells, enzymes such as NADH or NADPH dehydrogenases within the mitochondria or cytoplasm facilitate this reduction.[4][6] This process involves the transfer of electrons from NADPH or NADH to resazurin, resulting in the formation of resorufin.[2]
Caption: Mechanism of resazurin reduction by viable microbial cells.
Experimental Protocol
This protocol is designed for a 96-well microtiter plate format, which is ideal for high-throughput screening.
Materials and Reagents
| Material/Reagent | Specifications |
| 96-well microtiter plates | Sterile, clear or black-walled for fluorescence |
| Resazurin sodium salt | High purity |
| Growth medium | Appropriate for the test microorganism (e.g., Mueller-Hinton Broth) |
| Test microorganism | Standardized inoculum |
| Antimicrobial agent(s) | Stock solution of known concentration |
| Positive control | A known effective antimicrobial agent |
| Negative control | Vehicle control (e.g., sterile water, DMSO) |
| Sterile Phosphate-Buffered Saline (PBS) | pH 7.4 |
| Microplate reader | Capable of measuring absorbance at 570 nm and 600 nm or fluorescence at Ex/Em 560/590 nm |
Preparation of Solutions
1. Resazurin Solution (0.015% w/v)
-
Dissolve 15 mg of resazurin sodium salt in 100 mL of sterile PBS.
-
Vortex until fully dissolved.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[9]
2. Microbial Inoculum
-
Culture the test microorganism in the appropriate growth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the growth medium to achieve the desired final inoculum concentration in the assay plate (typically 5 x 10⁵ CFU/mL).[12]
3. Antimicrobial Agent Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in the appropriate growth medium directly in the 96-well plate.[10]
Assay Procedure
The following workflow outlines the steps for performing the resazurin antimicrobial assay.
Caption: Experimental workflow for the resazurin antimicrobial assay.
Step-by-Step Protocol:
-
Prepare the Plate Layout: Designate wells for the test compound dilutions, positive control, negative control, and sterility control (medium only).
-
Antimicrobial Dilution: Add 100 µL of sterile growth medium to all wells except the first column. In the first column, add 200 µL of the highest concentration of the test compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, except for the sterility control wells. The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[11]
-
Addition of Resazurin: After the initial incubation, add 20 µL of the 0.015% resazurin solution to each well.[9]
-
Second Incubation: Re-incubate the plate for 1 to 4 hours at 37°C.[9] The incubation time may need to be optimized for different microbial species.[13]
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm or the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[7][9]
Data Analysis and Interpretation
The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the color change of resazurin from blue to pink/red.[10]
-
Blue color: Indicates an absence of metabolic activity, hence inhibition of microbial growth.
-
Pink/Red color: Indicates metabolic activity and viable microorganisms.
For quantitative analysis, the percentage of microbial growth inhibition can be calculated using the following formula:
% Inhibition = [1 - (OD570nm of test well - OD600nm of test well) / (OD570nm of negative control - OD600nm of negative control)] x 100
The OD at 600 nm is used to correct for background absorbance. For fluorescence measurements, a similar formula can be used with the fluorescence intensity values.
Example Data Presentation
| Compound Concentration (µg/mL) | Absorbance (570 nm) | Visual Color | % Inhibition |
| 128 | 0.15 | Blue | 100% |
| 64 | 0.16 | Blue | 98% |
| 32 | 0.18 | Blue | 95% |
| 16 | 0.85 | Pink | 20% |
| 8 | 1.02 | Pink | 5% |
| 4 | 1.05 | Pink | 2% |
| 2 | 1.08 | Pink | 0% |
| 1 | 1.10 | Pink | 0% |
| Positive Control (Ciprofloxacin 2 µg/mL) | 0.14 | Blue | 100% |
| Negative Control (No Compound) | 1.10 | Pink | 0% |
| Sterility Control (Medium Only) | 0.12 | Blue | - |
In this example, the MIC would be determined as 32 µg/mL .
Optimization and Considerations
-
Inoculum Density: The concentration of the microbial inoculum can significantly affect the assay results. It is crucial to use a standardized inoculum for reproducibility.
-
Incubation Time: The incubation time with resazurin should be optimized to allow for sufficient color development in the negative control without over-incubation, which can lead to the reduction of resazurin by the medium components.[13]
-
Compound Interference: Some test compounds may interfere with the resazurin-resorufin system. It is advisable to run a control with the compound and resazurin in the absence of microorganisms to check for any direct reduction of the dye by the compound.
-
Fluorescence vs. Absorbance: Fluorescence detection is generally more sensitive than absorbance.[2][9] However, absorbance can be a viable alternative if a fluorometer is not available.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.inrim.it [iris.inrim.it]
- 5. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resazurin - Wikipedia [en.wikipedia.org]
- 7. labbox.es [labbox.es]
- 8. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. prezi.com [prezi.com]
- 12. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Antimicrobial Agents in a Murine Sepsis Model
Topic: Evaluation of Antimicrobial Agents in a Murine Sepsis Model, with reference to studies on multiple antimicrobial regimens.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] Murine models are crucial for studying the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents.[3][4] This document provides detailed application notes and protocols for using a murine sepsis model to assess the efficacy of antimicrobial agents. The methodologies described are based on established practices and findings from relevant studies, including a notable study that evaluated the therapeutic efficacy of 29 different antimicrobial regimens in an experimental intra-abdominal sepsis model.[5][6] It is important to note that "Antimicrobial agent-29" does not refer to a specific compound but likely originates from this study of 29 distinct antimicrobial regimens.
I. Data Presentation: Efficacy of Various Antimicrobial Regimens
The following table summarizes the general findings from a study evaluating 29 antimicrobial regimens in an experimental intra-abdominal sepsis model. The efficacy was primarily judged by mortality rates and the incidence of intra-abdominal abscess formation.[5][6] Optimal results were observed with regimens active against both coliforms and Bacteroides fragilis.[5][6]
| Antimicrobial Agent Class | General Efficacy against Coliforms (Early Mortality) | General Efficacy against B. fragilis (Abscess Formation) | Notable Exceptions/Observations |
| Agents against Coliforms | Effective in preventing early mortality.[5][6] | Less effective in reducing abscess formation. | - |
| Agents against B. fragilis | Less effective in preventing early mortality. | Highly effective in reducing the incidence of late abscess formation.[5][6] | Metronidazole showed a significant reduction in early mortality.[5][6] |
| Broad-Spectrum Agents (e.g., combination therapies) | Generally effective. | Generally effective. | Chloramphenicol only modestly reduced abscess incidence.[5][6] |
| Combination Regimens | Optimal results were obtained with regimens showing good in vitro activity against both coliforms and B. fragilis.[5][6] | Optimal results were obtained with regimens showing good in vitro activity against both coliforms and B. fragilis.[5][6] | - |
II. Experimental Protocols
A. Murine Sepsis Models
Several models can be used to induce sepsis in mice, each with its own advantages and limitations.[4] The choice of model depends on the specific research question.
-
Cecal Ligation and Puncture (CLP): This is a widely used and clinically relevant model of polymicrobial sepsis.[7]
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., 18-gauge). The size of the needle will influence the severity of the resulting sepsis.
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Provide fluid resuscitation and postoperative analgesia.
-
-
-
Bacterial Injection: This model involves the intraperitoneal or intravenous injection of a known quantity of bacteria.[4]
-
Procedure:
-
Culture the desired bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) to the mid-logarithmic phase.[4][8]
-
Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Inject a specific volume of the bacterial suspension into the peritoneal cavity or a tail vein of the mouse.
-
The inoculum size is a critical determinant of the severity of sepsis and should be optimized in pilot studies.
-
-
-
Endotoxemia Model: This model uses the injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response.[4] While simple, it mimics only certain aspects of sepsis.[4]
-
Procedure:
-
Dissolve purified LPS in sterile, pyrogen-free saline.
-
Inject a specific dose of LPS intraperitoneally or intravenously.
-
-
B. Administration of Antimicrobial Agents
The timing, route, and dosage of antimicrobial administration are critical variables.
-
Timing: Treatment can be initiated at various time points post-sepsis induction to model different clinical scenarios (e.g., prophylactic, early, or delayed treatment).[8]
-
Route of Administration: Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO). The choice should be guided by the pharmacokinetic properties of the agent.
-
Dosing Regimen: The dose and frequency of administration should be determined based on pharmacokinetic/pharmacodynamic (PK/PD) studies to mimic human therapeutic exposures.
C. Outcome Measures
Efficacy of the antimicrobial agent is assessed through various endpoints.
-
Survival Analysis: Monitor the survival of the animals at regular intervals for a predetermined period (e.g., 7-12 days).[5][8]
-
Bacterial Load: At specific time points, collect blood, peritoneal lavage fluid, and tissue homogenates (e.g., spleen, liver, lung) to determine bacterial counts by plating serial dilutions on appropriate agar (B569324) media.
-
Inflammatory Markers: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in plasma or peritoneal fluid using techniques like ELISA or multiplex bead arrays.[7][8]
-
Clinical Severity Score: Assess the clinical condition of the animals using a scoring system based on parameters like posture, activity, and appearance.
-
Histopathology: At the end of the study, harvest organs for histopathological examination to assess tissue damage.
-
Abscess Formation: In models of intra-abdominal sepsis, perform a necropsy to determine the incidence and size of abscesses.[5][6]
III. Signaling Pathways in Sepsis
Sepsis involves a complex and dysregulated host response.[1] Antimicrobial agents primarily target the infectious pathogen, but this can indirectly modulate the host's inflammatory response. The activation of the immune system in sepsis is largely driven by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[9][10][11]
A key signaling pathway activated during sepsis is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .[9][10]
-
Activation: PAMPs binding to PRRs trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Translocation: IKK phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, resulting in a "cytokine storm" with the release of cytokines like TNF-α, IL-1β, and IL-6.[9][10][11]
Effective antimicrobial therapy reduces the bacterial load, thereby decreasing the PAMP stimulus and subsequently down-regulating the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.[8]
IV. Visualizations
Caption: Experimental workflow for evaluating antimicrobial agents in a murine sepsis model.
Caption: Simplified NF-κB signaling pathway in sepsis and the role of antimicrobial agents.
References
- 1. aomrc.org.uk [aomrc.org.uk]
- 2. Sepsis - Wikipedia [en.wikipedia.org]
- 3. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic efficacy of 29 antimicrobial regimens in experimental intraabdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Novel Treatments Targeting the Dysregulated Cell Signaling Pathway during Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. wjgnet.com [wjgnet.com]
Application Notes & Protocols for Testing Antimicrobial Agent-29 Against Bacterial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacterial biofilms pose a significant challenge in both clinical and industrial settings due to their increased resistance to conventional antimicrobial treatments. This document provides a comprehensive set of protocols for evaluating the efficacy of a novel compound, Antimicrobial Agent-29, against bacterial biofilms. The methodologies outlined below cover the determination of minimum inhibitory and eradication concentrations, quantification of biofilm biomass, visualization of biofilm architecture and viability, and assessment of synergistic interactions with other antimicrobials.
Determination of Minimum Biofilm Inhibitory and Eradication Concentrations
Two key metrics for assessing the anti-biofilm efficacy of an agent are the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
-
MBIC: The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3]
Experimental Protocol: MBEC Assay
This protocol is adapted for a 96-well plate format and is designed to determine the concentration of this compound needed to eliminate established biofilms.[1][3][4]
Materials:
-
96-well sterile microtiter plates (flat-bottom for spectrophotometry, round-bottom for biofilm formation)[5]
-
Bacterial culture of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))[6]
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Resazurin or similar viability indicator
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium.
-
Dilute the culture to a standardized concentration (e.g., 1:100 or an OD₅₉₅ of 0.1).[7]
-
Dispense 100-200 µL of the diluted bacterial suspension into the wells of a 96-well plate.[5][8]
-
Incubate the plate for 24-48 hours at 37°C to allow for mature biofilm formation.[5][7]
-
-
Preparation of this compound Dilutions:
-
In a separate 96-well plate, prepare a two-fold serial dilution of this compound in the appropriate growth medium.[6]
-
-
Treatment of Biofilms:
-
After incubation, carefully aspirate the planktonic (free-floating) bacteria from the wells containing the biofilms.[6]
-
Gently wash the biofilms twice with sterile PBS to remove any remaining non-adherent cells.[6]
-
Transfer the prepared dilutions of this compound to the corresponding wells with the mature biofilms.[6]
-
Incubate the plate at 37°C for another 24 hours.[6]
-
-
Quantification of Biofilm Eradication:
-
Following the treatment period, discard the medium containing this compound.
-
Wash the wells twice with sterile PBS.
-
Add fresh growth medium and a viability indicator (e.g., resazurin) to each well.
-
Incubate until a color change is observed in the positive control wells (biofilms not exposed to the agent).
-
The MBEC is determined as the lowest concentration of this compound that prevents this color change, indicating bacterial death.
-
Data Presentation: MBIC and MBEC Values
Summarize the results in a clear, tabular format for easy comparison across different bacterial strains or conditions.
| Bacterial Strain | MIC (µg/mL) | MBIC₉₀ (µg/mL) | MBEC₅₀ (µg/mL) | MBEC (µg/mL) |
| P. aeruginosa ATCC 27853 | 4 | 8 | 64 | 128 |
| S. aureus ATCC 29213 | 2 | 4 | 128 | 256 |
| Clinical Isolate 1 | 8 | 16 | 256 | >512 |
-
MIC: Minimum Inhibitory Concentration (for planktonic bacteria).
-
MBIC₉₀: Minimum Biofilm Inhibitory Concentration for 90% inhibition.
-
MBEC₅₀: Minimum Biofilm Eradication Concentration for 50% eradication.[6]
Visualization: MBEC Assay Workflow
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Quantification of Biofilm Biomass using Crystal Violet Assay
The crystal violet (CV) assay is a straightforward method to quantify the total biofilm biomass, as the dye stains both the bacterial cells and the extracellular matrix.[4][9]
Experimental Protocol: Crystal Violet Staining
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-3 from the MBEC protocol (Section 1.1).
-
Staining:
-
Washing:
-
Solubilization and Quantification:
-
Dry the plate overnight or at a low temperature (e.g., 60°C).[8]
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound CV.[5][7]
-
Incubate for 10-15 minutes.[10]
-
Transfer 125 µL of the solubilized CV to a new flat-bottom plate.[5][10]
-
Measure the absorbance at a wavelength between 550-595 nm using a microplate reader.[8][10]
-
Data Presentation: Biofilm Inhibition/Reduction
| Agent-29 Conc. (µg/mL) | Absorbance (OD₅₇₀) ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 2 | 1.10 ± 0.06 | 12% |
| 4 | 0.88 ± 0.05 | 30% |
| 8 | 0.50 ± 0.04 | 60% |
| 16 | 0.15 ± 0.02 | 88% |
| 32 | 0.05 ± 0.01 | 96% |
-
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Visualization: Crystal Violet Assay Workflow
Caption: Workflow for the Crystal Violet biofilm biomass assay.
Visualization of Biofilm Structure and Viability by Confocal Microscopy
Confocal Laser Scanning Microscopy (CLSM) allows for high-resolution, three-dimensional imaging of biofilm architecture and can be used with fluorescent dyes to differentiate between live and dead cells.[9][11]
Experimental Protocol: Live/Dead Staining for CLSM
Materials:
-
Biofilms grown on suitable surfaces (e.g., glass coverslips in a multi-well plate).[12]
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide).[12]
-
Confocal microscope.
Procedure:
-
Biofilm Culture and Treatment: Grow biofilms on glass coverslips and treat with this compound as described previously.
-
Staining:
-
Gently wash the coverslips with sterile water or saline.[12]
-
Prepare the staining solution by mixing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) in water as per the manufacturer's instructions.[12]
-
Treat the coverslips with the staining solution for approximately 15 minutes in the dark.[12]
-
-
Imaging:
Data Presentation: Quantitative Image Analysis
Image analysis software can be used to quantify the biovolume of live vs. dead cells.
| Agent-29 Conc. (µg/mL) | Live Cell Biovolume (µm³/µm²) | Dead Cell Biovolume (µm³/µm²) | % Viability |
| 0 (Control) | 15.2 | 0.8 | 95.0% |
| 16 | 8.1 | 4.5 | 64.3% |
| 64 (MBEC₅₀) | 3.5 | 9.8 | 26.3% |
| 128 (MBEC) | 0.2 | 12.1 | 1.6% |
Visualization: Hypothetical Biofilm Quorum Sensing Pathway
This diagram illustrates a generic quorum sensing (QS) pathway, a common target for anti-biofilm agents. Agent-29 could potentially interfere at various points in this pathway.
Caption: A potential mechanism of action for Agent-29 targeting quorum sensing.
Assessment of Synergy with Conventional Antibiotics
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[13][14]
Experimental Protocol: Checkerboard Assay
Procedure:
-
Plate Setup:
-
Inoculation:
-
Inoculate each well with a standardized bacterial suspension, as in the MIC/MBEC assays.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index.
-
FIC Calculation:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Agent A + FIC of Agent B [14]
Data Presentation: FIC Index Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Source:[13]
Visualization: Checkerboard Assay Logic
Caption: Logical layout of a checkerboard assay plate for synergy testing.
References
- 1. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 2. Minimum biofilm eradication concentration. [bio-protocol.org]
- 3. innovotech.ca [innovotech.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. static.igem.org [static.igem.org]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. Crystal violet assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
Application Notes & Protocols: Combination Therapy with Antimicrobial Agent-29 and Doxorubicin for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) (DOX) is a potent anthracycline antibiotic widely used in chemotherapy for a variety of cancers, including breast cancer, sarcomas, and hematological malignancies.[1][][3] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis in rapidly dividing cancer cells.[1][][4] However, its clinical efficacy is often limited by severe side effects, such as cardiotoxicity, and the development of multidrug resistance (MDR).[][5] A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and effectiveness.[5][6][7]
Combination therapy, which involves administering two or more drugs, is a promising strategy to overcome these limitations.[8][9] The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[10][11] This approach can enhance tumor cell killing, reduce required doses to minimize toxicity, and overcome resistance mechanisms.[12][13]
This document outlines protocols to evaluate the synergistic potential of a hypothetical novel agent, Antimicrobial Agent-29 (AMA-29) , in combination with doxorubicin. The hypothesized mechanism of synergy is that AMA-29 inhibits P-gp-mediated drug efflux, thereby increasing the intracellular concentration and cytotoxic efficacy of doxorubicin in resistant cancer cells.[6][7] The following sections provide detailed methodologies for assessing this synergy, quantifying cell death, and elucidating the underlying molecular pathways.
Quantitative Data Summary
Effective evaluation of a combination therapy relies on robust quantitative data. The tables below are structured to present illustrative data from key experiments, allowing for clear comparison between single-agent and combination treatments.
Table 1: In Vitro Cytotoxicity (IC50) in Doxorubicin-Resistant Cancer Cells (e.g., NCI/ADR-RES)
| Treatment Group | IC50 (nM) | Fold-Change in Doxorubicin IC50 |
| Doxorubicin | 2500 | - |
| AMA-29 | > 10000 | - |
| Doxorubicin + AMA-29 (1 µM) | 250 | 10-fold decrease |
IC50 values represent the concentration of a drug required to inhibit cell growth by 50% and are determined using a cell viability assay.
Table 2: Synergy Quantification using Combination Index (CI)
| Fraction Affected (Fa) | Doxorubicin (nM) | AMA-29 (µM) | Combination Index (CI) | Interpretation |
| 0.50 (IC50) | 250 | 1 | 0.45 | Strong Synergy |
| 0.75 (IC75) | 550 | 1 | 0.38 | Very Strong Synergy |
| 0.90 (IC90) | 1100 | 1 | 0.31 | Very Strong Synergy |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][14][15][16]
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| Doxorubicin (250 nM) | 85 ± 3.5 | 8 ± 1.2 | 7 ± 0.9 |
| AMA-29 (1 µM) | 92 ± 1.8 | 4 ± 0.6 | 4 ± 0.4 |
| Doxorubicin + AMA-29 | 45 ± 4.2 | 35 ± 2.8 | 20 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. Percentages are determined by flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).[17][18]
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism and the experimental plan, the following diagrams are provided.
Caption: Hypothesized synergistic mechanism of AMA-29 and Doxorubicin.
Caption: Workflow for evaluating AMA-29 and Doxorubicin combination therapy.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (Checkerboard Assay)
Principle: This protocol determines the half-maximal inhibitory concentration (IC50) of each drug alone and is then used in a checkerboard format to assess the interaction between AMA-29 and doxorubicin.[19][20][21] Cell viability is measured using a colorimetric assay (e.g., MTT), and the results are used to calculate the Combination Index (CI) via the Chou-Talalay method.[10][16][22]
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., NCI/ADR-RES)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Doxorubicin and AMA-29 stock solutions
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation (Checkerboard):
-
Prepare 2x concentrated serial dilutions of Doxorubicin in culture medium.
-
Prepare 2x concentrated serial dilutions of AMA-29 in culture medium.
-
Along the x-axis of the plate, add 50 µL of the Doxorubicin dilutions (e.g., 8 concentrations).
-
Along the y-axis, add 50 µL of the AMA-29 dilutions (e.g., 8 concentrations). This creates a matrix of drug combinations.
-
Include wells for each drug alone, as well as untreated (vehicle) and no-cell (blank) controls.
-
-
Treatment: Add the drug dilutions to the cells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle-treated control.
-
Determine the IC50 value for each drug alone.
-
Use software like CompuSyn to input the dose-response data from the combination treatments and calculate the Combination Index (CI) values.[16][22] CI < 1 indicates synergy.
-
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
Principle: This assay quantifies the extent of apoptosis induced by the drug treatments.[23] Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of early apoptotic cells.[17][18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[17][24]
Materials:
-
6-well plates
-
Treated cells (from Protocol 1, using synergistic concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1x Binding Buffer)[17]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with vehicle, Doxorubicin alone, AMA-29 alone, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining:
-
Dilution: Add 400 µL of 1x Binding Buffer to each tube.[17]
-
Analysis: Analyze the samples immediately using a flow cytometer.
Protocol 3: P-glycoprotein (P-gp) Efflux Inhibition Assay
Principle: This assay directly measures the function of the P-gp efflux pump. Rhodamine 123, a fluorescent substrate of P-gp, is used. If P-gp is active, it will pump Rhodamine 123 out of the cells, resulting in low intracellular fluorescence. Inhibition of P-gp by AMA-29 will lead to the intracellular accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[25][26]
Materials:
-
Doxorubicin-resistant, P-gp-overexpressing cells (e.g., NCI/ADR-RES)
-
96-well black, clear-bottom plates
-
Rhodamine 123
-
Verapamil (positive control P-gp inhibitor)[26]
-
AMA-29
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation:
-
Remove the culture medium.
-
Add medium containing AMA-29 at various concentrations, Verapamil (e.g., 50 µM) as a positive control, or vehicle as a negative control.
-
Incubate for 1-2 hours at 37°C.
-
-
Substrate Loading: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for an additional 60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/520 nm).
-
Data Analysis: Compare the fluorescence intensity of AMA-29-treated cells to the vehicle control. An increase in fluorescence indicates inhibition of P-gp efflux.
Protocol 4: Western Blot for DNA Damage Marker γH2AX
Principle: Doxorubicin induces DNA double-strand breaks (DSBs).[1][6] In response, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX, which accumulates at the sites of DNA damage.[27][28] Western blotting for γH2AX is a sensitive method to quantify the level of DNA damage. An enhanced γH2AX signal in the combination treatment group would confirm that AMA-29 potentiates Doxorubicin-induced DNA damage.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12%) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-γH2AX (Ser139), Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment (e.g., 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.[29]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[30]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[29][30]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[30]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-γH2AX at 1:1000 dilution) overnight at 4°C.[30]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[29]
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the γH2AX signal to the β-actin loading control to compare the levels of DNA damage across different treatment groups.
References
- 1. mdpi.com [mdpi.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. remedypublications.com [remedypublications.com]
- 6. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Trabectedin and Doxorubicin Effective for Leiomyosarcoma - NCI [cancer.gov]
- 9. dovepress.com [dovepress.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. punnettsquare.org [punnettsquare.org]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming solubility issues with Antimicrobial agent-29 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome in vitro solubility challenges with Antimicrobial agent-29.
Troubleshooting Guide
Problem: Precipitate forms when preparing a stock solution.
Possible Cause & Solution
-
Low intrinsic solubility: The inherent chemical properties of this compound may limit its solubility in the chosen solvent.
-
Solution: Consult the solvent compatibility table below. For many poorly soluble compounds, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are a good starting point.[1] Consider using a different solvent or a co-solvent system.[1][2]
-
-
Incorrect solvent: The polarity of the solvent may not be suitable for the compound.
-
Solution: If the compound is nonpolar, try less polar organic solvents. If it is a peptide, aqueous buffers with specific pH ranges might be more appropriate.[1]
-
-
Concentration is too high: The intended stock concentration may exceed the solubility limit of the compound in that solvent.
-
Solution: Try preparing a lower concentration stock solution. It is often better to have a clear, lower-concentration stock than a precipitated, inaccurate higher-concentration one.[1]
-
-
Temperature effect: Solubility can be temperature-dependent.
-
Solution: Gentle warming (e.g., in a 37°C water bath) can sometimes help dissolve the compound. However, be cautious about potential degradation of the compound at elevated temperatures.[1]
-
Problem: The compound precipitates when the stock solution is diluted in aqueous media (e.g., cell culture media, broth).
Possible Cause & Solution
-
Solvent-shifting: The compound is soluble in the organic stock solvent but "crashes out" when introduced to the aqueous environment of the final assay.[1]
-
Solution 1: Optimize DMSO Concentration. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells in your assay.[2] Many cell lines can tolerate DMSO up to 0.5-1% (v/v), but this should be empirically determined.[3]
-
Solution 2: Serial Dilution Strategy. Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual change in solvent composition can sometimes prevent immediate precipitation.[3]
-
Solution 3: Pre-warm the Medium. Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is solubility a concern?
A1: this compound is an investigational compound. As with many new chemical entities in drug discovery, poor aqueous solubility can be a significant hurdle.[3] Inadequate solubility can lead to precipitation in assay media, resulting in inaccurate and unreliable data for crucial parameters like Minimum Inhibitory Concentration (MIC) and cytotoxicity.[3]
Q2: My this compound, dissolved in DMSO, precipitates when added to my culture medium. What should I do?
A2: This is a common issue when a compound is highly soluble in a strong organic solvent like DMSO but has poor aqueous solubility.[3] The DMSO stock solution, when introduced to the aqueous culture medium, gets diluted, and the compound crashes out of solution.[3] Refer to the "Solvent-shifting" solutions in the troubleshooting guide above.
Q3: What are some alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?
A3: Several methods can be employed:
-
pH Adjustment: If this compound has ionizable groups (acidic or basic), adjusting the pH of the solvent or assay medium can significantly increase its solubility.[2][3] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.[2][3]
-
Use of Co-solvents: A combination of solvents can be used. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.[2]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2]
Q4: I am observing inconsistent MIC values for this compound. Could this be related to solubility?
A4: Yes, inconsistent MIC values are often linked to solubility issues.
-
Precipitation of the agent in the broth: Visually inspect the wells for any precipitate. Use a phase-contrast microscope to check for micro-precipitates. If precipitation is observed, refer to the solubility enhancement strategies mentioned in this guide.[3]
-
Binding of the agent to plasticware: Consider using low-binding microplates. Include control wells with the agent but without bacteria to assess the potential loss of the compound over time.[3]
Q5: I am observing cytotoxicity at concentrations where no antibacterial effect is seen. What could be the cause?
A5: This could be due to precipitate-induced cytotoxicity. Fine precipitates can be cytotoxic to cells. Ensure the agent is fully dissolved in the final assay medium.[3] Consider sterile filtering the final solution before adding it to the cells, although this may reduce the effective concentration if the compound adsorbs to the filter.[3]
Data Presentation
Table 1: Common Solvents and Solubilizing Agents for In Vitro Assays
| Agent | Type | Recommended Final Concentration | Advantages | Disadvantages |
| DMSO | Organic Solvent | < 0.5 - 1% (v/v) | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | Co-solvent | < 1% (final) | Biocompatible at low concentrations.[2] | Can be cytotoxic and may affect protein function.[2] |
| PEG 400 | Co-solvent | 1-10% (final) | Low toxicity.[2] | May not be as effective for highly hydrophobic compounds.[2] |
| HP-β-CD | Inclusion Complexation | 1-5% (w/v) | Enhances solubility and can reduce drug toxicity.[2] | Can sometimes interact with cell membrane components.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) in a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).[1]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]
-
Storage: Store the stock solution at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: pH-Dependent Solubility Enhancement
-
Determine the pKa of this compound: If the pKa is known, this will inform whether to adjust the pH up or down. For a weakly acidic compound, increasing the pH will increase solubility. For a weakly basic compound, decreasing the pH will increase solubility.[2]
-
Prepare a Concentrated Stock in a Buffered Solution: Dissolve this compound in a small volume of a buffered solution at a pH that favors its ionized state.[2]
-
Neutralize Before Final Dilution: Carefully neutralize the pH of this stock solution before adding it to the final culture medium to avoid drastic pH shifts that could harm the cells.[2]
-
Final pH Check: Always measure the pH of the final culture medium after adding the compound to ensure it is within the appropriate range (typically pH 7.2-7.4).[2]
Protocol 3: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or buffer.
-
Mix with Compound: Add the this compound powder directly to the cyclodextrin solution.
-
Incubation: Incubate the mixture, often with agitation (e.g., stirring or shaking), for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.[2]
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Hypothetical mechanism of action for this compound.
References
Technical Support Center: Optimizing Ciprofloxacin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Ciprofloxacin (B1669076) for animal studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Ciprofloxacin?
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] By targeting these enzymes, Ciprofloxacin prevents the supercoiling and separation of bacterial DNA, which is crucial for DNA replication, transcription, repair, and recombination.[2][4][5] This ultimately leads to breaks in the bacterial DNA and cell death, making it a bactericidal agent.[2]
2. What is a typical starting dose for Ciprofloxacin in mouse studies?
The appropriate starting dose of Ciprofloxacin in mice can vary significantly depending on the infection model, the bacterial strain, and its susceptibility (Minimum Inhibitory Concentration - MIC). For instance, in a mouse model of ascending urinary tract infection with a susceptible E. coli strain, daily doses starting from 10 mg/kg have been shown to be effective.[6] In other studies, oral doses ranging from 3 mg/kg to 300 mg/kg have been used to evaluate pharmacokinetic and pharmacodynamic parameters in a complicated urinary tract infection model in diabetic mice.[7] For a Salmonella typhimurium infection model, doses of 1 or 20 mg/kg have been administered intravenously.[8] Therefore, a thorough literature review of similar infection models is recommended to determine an appropriate starting dose.
3. How do I determine the optimal dosing frequency?
The optimal dosing frequency for Ciprofloxacin is primarily determined by its pharmacokinetic/pharmacodynamic (PK/PD) properties. The ratio of the Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (AUC/MIC) is considered the most important PK/PD index for Ciprofloxacin's efficacy, particularly against E. coli.[6][7] Studies have shown that for optimal effect, the dosing regimen may need to be divided into multiple doses. For example, in a mouse urinary tract infection model, dividing the daily dose into at least two administrations showed an optimal effect.[6]
4. What are the common routes of administration for Ciprofloxacin in animal studies?
Ciprofloxacin can be administered through various routes in animal studies, including:
-
Intravenous (IV): Injected into a vein, often the tail vein in mice.[8]
-
Subcutaneous (SC): Injected under the skin.[6]
-
Intratracheal: Administered directly into the trachea for respiratory infection models.[8]
The choice of administration route depends on the experimental design, the infection model, and the desired pharmacokinetic profile.
5. What are the potential signs of toxicity I should monitor for in my animals?
Common side effects of Ciprofloxacin observed in animals include gastrointestinal issues like nausea, vomiting, and diarrhea.[1] More severe side effects can include tendon rupture, hallucinations, and nerve damage.[1][3] It is also important to monitor for signs of nephrotoxicity, although studies in rats suggest that at therapeutic doses, Ciprofloxacin does not induce significant kidney damage.[13] In some cases, cardiotoxicity and hepatotoxicity have been reported.[14][15] Long-term exposure in mice has been associated with liver and kidney histopathological changes.[16] Therefore, regular monitoring of animal health, including body weight, behavior, and, if necessary, blood and tissue analysis, is crucial.
Data Presentation
Table 1: Reported Ciprofloxacin Dosages in Murine Models
| Infection Model | Mouse Strain | Bacterial Strain | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Reference |
| Ascending Urinary Tract Infection | Not Specified | Escherichia coli | Subcutaneous | 1.75 - 28 | Once to six times daily | [6] |
| Complicated Urinary Tract Infection | Diabetic BALB/c | Escherichia coli | Oral | 3, 10, 30, 100, 300 | Single and repeated doses | [7] |
| Salmonella typhimurium Infection | ICR | Salmonella typhimurium | Intravenous | 1, 20 | Single dose | [8] |
| General Efficacy Study | Not Specified | Escherichia coli Neumann | Oral, Subcutaneous | ≤ 2.5 (p.o.), ≤ 0.5 (s.c.) | Not Specified | [17] |
Table 2: Pharmacokinetic Parameters of Ciprofloxacin in Different Animal Species
| Animal Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Mouse (Infected) | 50 (PO, twice daily) | Oral | 1 | Not Specified | Not Specified | Not Specified | [18] |
| Goat (Teddy) | 5 (IM) | Intramuscular | 1.77 ± 0.20 | 0.90 ± 0.04 | 2.62 ± 0.39 | 5.89 ± 0.91 | [19] |
| Cow | 5 (IM) | Intramuscular | Not Specified | Not Specified | 3.25 ± 0.46 | Not Specified | [11][20] |
| Buffalo | 5 (IM) | Intramuscular | Not Specified | Not Specified | 3.05 ± 0.20 | Not Specified | [11][20] |
| Sheep | 5 (IM) | Intramuscular | Not Specified | Not Specified | 2.93 ± 0.45 | Not Specified | [11][20] |
Note: Pharmacokinetic parameters can vary significantly based on the animal's health status, age, and specific experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of Ciprofloxacin against the bacterial strain of interest should be determined to inform appropriate dosage selection. The broth microdilution method is a standard procedure.
Materials:
-
Ciprofloxacin stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture grown to log phase
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of Ciprofloxacin in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.[21][22]
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Ciprofloxacin that completely inhibits visible bacterial growth.[21]
In Vivo Efficacy Study (Mouse Infection Model)
This protocol provides a general framework for assessing the in vivo efficacy of Ciprofloxacin. Specific details will need to be adapted to the particular infection model.
Materials:
-
Appropriate mouse strain
-
Pathogenic bacterial strain
-
Ciprofloxacin formulation for in vivo administration
-
Vehicle control
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Infection: Infect the mice with the pathogenic bacterial strain via the appropriate route (e.g., intraperitoneal, intravenous, intranasal).
-
Treatment: At a predetermined time post-infection, administer Ciprofloxacin to the treatment groups at various dose levels. Administer the vehicle control to the control group.
-
Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality for a specified period.
-
Bacterial Load Determination: At the end of the study, euthanize the animals and collect relevant tissues (e.g., spleen, liver, lungs, kidneys). Homogenize the tissues and perform serial dilutions to plate on appropriate agar (B569324) media for bacterial colony forming unit (CFU) enumeration.
-
Data Analysis: Compare the bacterial loads in the tissues of the treated groups to the control group to determine the efficacy of Ciprofloxacin.
Mandatory Visualizations
Caption: Experimental workflow for optimizing Ciprofloxacin dosage in animal studies.
Caption: Mechanism of action of Ciprofloxacin.
Caption: Troubleshooting guide for Ciprofloxacin dosage in animal studies.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics/Pharmacodynamics (PK/PD) of Ciprofloxacin in the Complicated Urinary Tract Infection (cUTI) Model in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. actavet.vfu.cz [actavet.vfu.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals [scirp.org]
- 16. Chronic Exposure of Ciprofloxacin Antibiotic Residue Above the MRL Level and Its Pathophysiological Effects in Mice [gavinpublishers.com]
- 17. Assessment of the in vitro and in vivo activity of ciprofloxacin measured against current standards of therapy. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Disposition Kinetics and Optimal Dosage of Ciprofloxacin in Healthy Domestic Ruminant Species | Acta Veterinaria Brno [actavet.vfu.cz]
- 21. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cytotoxicity of Antimicrobial Agent-29 (SMAP-29) in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with the antimicrobial agent-29, also known as Sheep Myeloid Antimicrobial Peptide-29 (SMAP-29).[1][2][3][4][5]
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with SMAP-29 and its analogues.
Problem 1: High Cytotoxicity Observed in Mammalian Cell Lines
You are observing significant cell death in your mammalian cell cultures when treated with SMAP-29.
-
Possible Cause: SMAP-29 is known to be highly cytotoxic to mammalian cells, including human red blood cells (hRBCs) and human embryonic kidney (HEK) cells.[2][6] This is largely attributed to its hydrophobic C-terminal region.[6][7][8]
-
Solution 1: Use or Synthesize Analogues with Reduced Cytotoxicity. Several analogues of SMAP-29 have been developed with modified amino acid sequences to decrease their hemolytic and cytotoxic activity while maintaining potent antimicrobial properties.[2][9] For example, truncating the peptide to its N-terminal 1-17 or 1-18 region can completely abolish hemolytic activity.[8][9]
-
Solution 2: Optimize Concentration and Exposure Time. Reduce the concentration of SMAP-29 and the duration of exposure to your cell cultures. Cytotoxicity is often dose- and time-dependent.
-
Solution 3: Ensure Optimal Cell Culture Conditions. Stressed cells can be more susceptible to drug-induced toxicity. Maintain optimal cell culture conditions, including appropriate media, serum levels, and cell confluency.
Problem 2: Inconsistent or Variable Cytotoxicity Results
Your cytotoxicity assay results show high variability between replicate wells or experiments.
-
Possible Cause 1: Uneven Cell Seeding. An unequal number of cells in each well will lead to variability in the final readout.
-
Solution 1: Ensure your cell suspension is homogenous before and during plating by gently pipetting or swirling. Avoid introducing bubbles.
-
Possible Cause 2: Edge Effects in 96-well Plates. Wells on the perimeter of the plate are prone to evaporation, which can alter media and compound concentrations.
-
Solution 2: Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Possible Cause 3: Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay). If the purple formazan crystals in an MTT assay are not fully dissolved, it will result in inaccurate absorbance readings.
-
Solution 3: Ensure complete solubilization by placing the plate on a shaker for an adequate amount of time and visually inspecting the wells before reading.
Problem 3: Low Antimicrobial Activity of a Less Cytotoxic Analogue
You have switched to a SMAP-29 analogue with lower cytotoxicity, but it is not effectively killing the target microbes.
-
Possible Cause: Modifications made to reduce cytotoxicity, such as altering the hydrophobic C-terminal region, can sometimes also impact antimicrobial efficacy.[9]
-
Solution 1: Select an Appropriate Analogue. Refer to the literature to choose an analogue that has demonstrated a good balance between reduced cytotoxicity and retained antimicrobial activity against your specific target organisms. For example, some analogues have shown comparable antibacterial efficacy to the parent SMAP-29 against certain bacteria but with significantly reduced hemolytic activity.[2]
-
Solution 2: Determine the Minimum Inhibitory Concentration (MIC). Perform a MIC assay to determine the lowest concentration of the analogue required to inhibit the growth of your target microbe. This will help you use an effective concentration in your experiments.
-
Solution 3: Consider Combination Therapy. Investigate the synergistic effects of using the SMAP-29 analogue in combination with other antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of SMAP-29?
The amino acid sequence of SMAP-29 is Arg-Gly-Leu-Arg-Arg-Leu-Gly-Arg-Lys-Ile-Ala-His-Gly-Val-Lys-Lys-Tyr-Gly-Pro-Thr-Val-Leu-Arg-Ile-Ile-Arg-Ile-Ala-Gly.[1][3][4][5]
Q2: What is the primary mechanism of SMAP-29's antimicrobial action and cytotoxicity?
SMAP-29 is a cathelicidin (B612621) that exerts its antimicrobial effect by disrupting the cell membranes of microorganisms.[3][10] Its amphipathic α-helical structure allows it to interact with and permeabilize microbial membranes.[9][11] This same membranolytic activity is also the primary cause of its cytotoxicity towards mammalian cells.[6][7]
Q3: How can I reduce the cytotoxicity of SMAP-29 in my experiments?
Several strategies can be employed:
-
Peptide Modification: The most effective strategy is to use or synthesize analogues of SMAP-29 with reduced cytotoxicity. Studies have shown that modifications to the C-terminal hydrophobic region or truncation of the peptide can significantly decrease hemolytic and cytotoxic activity.[7][8][9]
-
Dose and Time Optimization: Reducing the concentration and duration of exposure can mitigate cytotoxic effects.
-
Use of Delivery Systems: Encapsulating SMAP-29 in delivery systems like liposomes or nanoparticles can help target the peptide to microbes and reduce its interaction with mammalian cells.
Q4: Which SMAP-29 analogues exhibit lower cytotoxicity?
Several studies have identified SMAP-29 analogues with improved therapeutic indices. For example:
-
SMAP-29(1-17) and [K(22,25,27)]-SMAP-29: These analogues retained effective antimicrobial activity with a complete loss of hemolytic activity.[9]
-
SMAP-18 and SMAP-14A: These shorter congeners of SMAP-29 demonstrated antimicrobial activity with reduced cytotoxicity against oral keratinocytes.[12]
-
Specifically designed analogues: Dawson and Liu (2011) designed two analogues with comparable antibacterial efficacy to SMAP-29 against B. anthracis but with a 2.3-2.6-fold enhancement in their therapeutic index due to reduced hemolytic activity.[2]
Q5: What are the key signaling pathways involved in SMAP-29 induced cytotoxicity?
While direct membrane disruption is a major factor, antimicrobial peptides can also induce apoptosis in mammalian cells through various signaling pathways.[13][14][15] These can include:
-
Mitochondrial Pathway (Intrinsic Pathway): AMPs can cause mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates caspases (like caspase-9 and -3) and initiates apoptosis.[14][16][17]
-
Death Receptor Pathway (Extrinsic Pathway): Some AMPs can trigger the Fas/FasL-mediated apoptotic pathway, leading to the activation of caspase-8 and subsequent downstream caspases.[16]
-
Reactive Oxygen Species (ROS) Accumulation: AMPs can induce the production of ROS, which can cause oxidative stress and damage to cellular components, ultimately leading to apoptosis.[13][14][17]
Data Presentation
Table 1: Comparison of Antimicrobial and Hemolytic Activity of SMAP-29 and its Analogues
| Peptide | Target Organism | MIC (µM) | Hemolytic Activity (HC50 in µM) | Therapeutic Index (HC50/MIC) | Reference |
| SMAP-29 | B. anthracis | 1.6 | 4.4 | 2.75 | [2] |
| E. coli | 0.8 | 4.4 | 5.5 | [2] | |
| S. aureus | 1-2 | >100 | >50-100 | [10] | |
| Analogue 1 (Dawson & Liu) | B. anthracis | 1.6 | 10.1 | 6.31 | [2] |
| Analogue 2 (Dawson & Liu) | B. anthracis | 1.6 | 11.5 | 7.19 | [2] |
| SMAP-29(1-17) | E. coli | 1.0-8.0 | >100 | >12.5-100 | [9] |
| [K(22,25,27)]-SMAP-29 | E. coli | 1.0-8.0 | >100 | >12.5-100 | [9] |
| SMAP-18 | F. nucleatum | 0.21-79 | Not specified | Not specified | [12] |
| SMAP-14A | F. nucleatum | 0.21-79 | Least cytotoxic | Not specified | [12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. The therapeutic index is a measure of the relative safety of the peptide.
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
SMAP-29 or its analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[21]
-
Compound Treatment: Prepare serial dilutions of SMAP-29 or its analogues in complete medium. Remove the old medium from the wells and add the different concentrations of the peptide. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[18][21] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Place the plate on a shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of plasma membrane damage.[22][23]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
SMAP-29 or its analogues
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with various concentrations of SMAP-29 or its analogues for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[24]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit's protocol (usually around 30 minutes).[22]
-
Stop Reaction: Add the stop solution to each well.[22]
-
Reading: Measure the absorbance at 490 nm using a microplate reader.[22][24] The amount of color formed is proportional to the amount of LDH released.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[25]
-
Sterile 96-well microtiter plates
-
SMAP-29 or its analogues
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[25]
-
Incubator
Procedure:
-
Prepare Peptide Dilutions: Prepare a serial two-fold dilution of the SMAP-29 or its analogue in the broth medium in the wells of a 96-well plate.
-
Inoculate: Add a standardized bacterial inoculum to each well.[27] Include a positive control well (bacteria with no peptide) and a negative control well (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[25]
-
Determine MIC: The MIC is the lowest concentration of the peptide at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[27]
Visualizations
Caption: Workflow for assessing cytotoxicity and antimicrobial efficacy.
Caption: Signaling pathways of AMP-induced apoptosis.
References
- 1. peptide.com [peptide.com]
- 2. Analogues of peptide SMAP-29 with comparable antimicrobial potency and reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. SMAP 29, Sheep Myeloid Antimicrobial Peptide 29 - Elabscience® [elabscience.com]
- 5. biorbyt.com [biorbyt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity analysis of SMAP-29, a sheep leukocytes-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of SMAP-29 against the Bacteroides fragilis group and clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. SMAP29 congeners demonstrate activity against oral bacteria and reduced toxicity against oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The novel biological action of antimicrobial peptides via apoptosis induction. | Semantic Scholar [semanticscholar.org]
- 14. The novel biological action of antimicrobial peptides via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MSP-4, an Antimicrobial Peptide, Induces Apoptosis via Activation of Extrinsic Fas/FasL- and Intrinsic Mitochondria-Mediated Pathways in One Osteosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. protocols.io [protocols.io]
- 27. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Troubleshooting inconsistent MIC results for Antimicrobial agent-29
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Antimicrobial agent-29.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why are my MIC results for the same isolate of this compound inconsistent between experiments?
Inconsistent MIC values for the same microbial isolate can stem from several technical and biological factors. Minor variations in experimental procedure can lead to significant differences in results.[1]
Possible Causes and Solutions:
| Factor | Possible Cause | Recommended Solution |
| Inoculum Preparation | Inconsistent starting bacterial concentration (inoculum density).[2] | Standardize the inoculum using a spectrophotometer or McFarland standards to achieve a consistent cell density (e.g., ~5x10^5 CFU/mL).[3] |
| Media Composition | Variations in media components, pH, or cation concentration between batches.[2] | Use a single, high-quality lot of commercially prepared cation-adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. Verify the pH of each new batch.[4] |
| This compound Preparation | Errors in weighing, dissolving, or serially diluting the agent. Degradation of the compound.[2][4] | Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and a validated dilution scheme. Assess the agent's stability in the assay medium.[4] |
| Incubation Conditions | Fluctuations in incubation temperature or duration.[4] | Use a calibrated incubator set to 35°C ± 2°C. Ensure a consistent incubation period, typically 16-20 hours for most bacteria. Avoid stacking plates to ensure uniform heat distribution.[4] |
| Endpoint Reading | Subjectivity in visually determining the lowest concentration that inhibits growth.[2] | Employ objective measures such as using a plate reader for optical density measurements or a viability stain to more accurately determine the MIC.[2] |
| Biological Factors | Presence of a mixed culture or contamination.[1] Selection for resistant mutants during sub-culturing.[1] | Streak the isolate on an agar (B569324) plate to ensure it is a pure culture.[1] Always use fresh isolates from frozen stocks for your experiments.[1] |
Question 2: My MIC value for a known susceptible quality control (QC) strain is out of the acceptable range. What should I do?
If the MIC for a QC strain falls outside its established acceptable range, the results for the test agent are considered invalid.[4] This indicates a systematic issue with the assay.
Troubleshooting Steps:
-
Verify QC Strain Integrity: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively.
-
Review Protocol Adherence: Meticulously review each step of the experimental protocol to identify any deviations.
-
Check Reagents:
-
Media: Confirm the correct type of media was used and that it was prepared and stored correctly.
-
This compound: Prepare a fresh stock solution and verify the dilution series.
-
-
Confirm Incubation Conditions: Double-check the incubator temperature and incubation time.
-
Repeat the Assay: Rerun the assay with a fresh set of reagents and a new culture of the QC strain.
Question 3: I'm observing a "trailing" or "skipped well" phenomenon in my microdilution plates. How should I interpret these results?
Trailing refers to a gradual decrease in turbidity over a range of concentrations, making it difficult to determine a clear endpoint. Skipped wells are wells with growth at a higher concentration than a well showing no growth.
| Phenomenon | Possible Cause | Interpretation and Action |
| Trailing Effect | Can be a characteristic of the antimicrobial agent's interaction with the organism or issues with the growth medium. | For certain bacteriostatic agents, the MIC is read as the lowest concentration that causes a significant (e.g., ≥80%) reduction in growth compared to the positive control.[5] |
| Skipped Wells | Often due to technical errors such as improper pipetting, contamination of a single well, or precipitation of the antimicrobial agent. | The MIC should be read as the lowest concentration that shows no growth, provided the skipped wells are not due to contamination. If contamination is suspected, the test should be repeated. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability for MIC results?
For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value.[4]
Q2: How often should I run quality control (QC) strains?
Quality control strains, such as E. coli ATCC 25922 and S. aureus ATCC 29213, should be included every time an MIC assay is performed.[4] This is crucial for verifying the accuracy and reproducibility of your test system.[4]
Q3: What are the key differences between CLSI and EUCAST guidelines for MIC testing?
While both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods, there can be subtle differences in their recommendations for media, incubation times, and interpretation of results.[1] It is important to consistently follow one set of guidelines for comparable results.
Q4: Can the type of testing method (e.g., broth microdilution vs. disk diffusion) affect my results?
Yes. Broth and agar dilution methods are quantitative, providing a precise MIC value, while disk diffusion is a qualitative or semi-quantitative method.[2] These methods do not always correlate perfectly, and diffusion issues with the antimicrobial agent in agar can influence the results.[2]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the MIC of this compound.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Calibrated pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).[2]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microdilution plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Plate Inoculation:
-
Add the standardized inoculum to each well of the microdilution plate containing the serial dilutions of this compound.
-
Include a growth control well (inoculum in broth without the agent) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
-
Alternatively, use a microplate reader to measure the optical density at 600 nm.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Standard broth microdilution experimental workflow.
References
How to prevent degradation of Antimicrobial agent-29 during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Penicillin G during its synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of Penicillin G, leading to its degradation.
Question 1: What are the primary causes of Penicillin G degradation during synthesis?
Penicillin G is susceptible to degradation through two main pathways:
-
Acid-catalyzed hydrolysis: The β-lactam ring, which is essential for its antibacterial activity, is highly strained and prone to hydrolysis under acidic conditions.[1][2] This is a major concern during the extraction process where the pH is lowered to facilitate transfer into an organic solvent.[3][4]
-
Enzymatic degradation: The presence of β-lactamase enzymes, either from the producing organism (Penicillium chrysogenum) or from bacterial contamination, can lead to the cleavage of the β-lactam ring, inactivating the antibiotic.[1]
Question 2: My Penicillin G yield is consistently low after the fermentation stage. What could be the cause?
Low yields post-fermentation can be attributed to suboptimal culture conditions leading to poor production or degradation within the fermenter. Key factors to consider are:
-
Incorrect pH: The optimal pH for Penicillin G production by P. chrysogenum is between 6.4 and 6.8.[5] Deviations from this range can negatively impact fungal growth and enzyme activity involved in penicillin biosynthesis.
-
Suboptimal Temperature: The ideal temperature for fermentation is between 25-28°C.[6] Temperatures above 30°C can significantly reduce the rate of penicillin production.[6]
-
Inadequate Aeration and Agitation: Proper oxygen supply and mixing are crucial for the aerobic fungus P. chrysogenum. An agitation speed of around 120 rpm is often recommended.[6]
-
Incorrect Media Composition: The presence of necessary precursors and nutrients is vital. A typical medium includes a carbon source like sucrose (B13894) and a nitrogen source like yeast extract.[6] The addition of phenylacetic acid serves as a precursor for the benzyl (B1604629) side chain of Penicillin G.[7]
Question 3: I am observing significant loss of active Penicillin G during the extraction and purification steps. How can I minimize this?
Degradation during downstream processing is most commonly due to the acidic conditions required for solvent extraction. Here are some strategies to mitigate this:
-
Rapid Extraction at Low Temperatures: After acidifying the fermentation broth to a pH of 2.0-2.5, the extraction into an organic solvent like butyl acetate (B1210297) or amyl acetate should be performed as quickly as possible.[3][4][7] Cooling the filtrate to 5-10°C before acidification can also help reduce the rate of chemical degradation.[3][7] Penicillin G has a half-life of only about 15 minutes at pH 2 and 20°C.[3]
-
Efficient Back-Extraction: The subsequent extraction of Penicillin G from the organic phase into an aqueous buffer should be done promptly by raising the pH to around 7.5.[4] This converts the penicillin back to its more stable salt form.
-
Use of Alternative Purification Methods: Techniques like hydrophobic adsorption are being explored as alternatives to traditional solvent extraction to avoid the harsh acidic conditions.[8][9]
Question 4: How can I detect and quantify the degradation of Penicillin G in my samples?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for detecting and quantifying Penicillin G and its degradation products.[6] By comparing the sample chromatograms to a standard of pure Penicillin G, one can determine the extent of degradation.
Quantitative Data Summary
The following table summarizes the optimal conditions for the biosynthesis and extraction of Penicillin G to minimize degradation.
| Parameter | Optimal Value | Stage | Reference |
| Fermentation | |||
| pH | 6.4 - 6.8 | Production | [5] |
| Temperature | 25 - 28°C | Production | [6] |
| Agitation | ~120 rpm | Production | [6] |
| Extraction | |||
| pH for Solvent Extraction | 2.0 - 2.5 | Purification | [3][4] |
| Temperature for Extraction | 5 - 10°C | Purification | [7] |
| pH for Back-Extraction | ~7.5 | Purification | [4] |
Experimental Protocols
Protocol 1: Biosynthesis of Penicillin G via Fermentation
-
Inoculum Preparation: Prepare a seed culture of Penicillium chrysogenum in a suitable broth medium and incubate for 24-48 hours with agitation.[7]
-
Fermentation: Inoculate the production fermentation medium (containing a carbon source, nitrogen source, and phenylacetic acid precursor) with the seed culture.[7] Maintain the fermentation in a stirred-tank reactor under sterile conditions at 25-27°C, pH 6.8-7.4, with controlled aeration for 5-7 days.[7]
Protocol 2: Extraction and Purification of Penicillin G
-
Acidification and Extraction: Cool the cell-free filtrate to 5-10°C and rapidly acidify to pH 2.0-2.5 using a mineral acid like H₂SO₄.[3][7] Immediately extract the Penicillin G into an organic solvent such as butyl acetate.[3][7]
-
Back-Extraction: Transfer the organic phase containing Penicillin G to a fresh vessel. Add an aqueous buffer and adjust the pH to ~7.5 with a base (e.g., potassium or sodium hydroxide) to extract the Penicillin G back into the aqueous phase as its salt.[4][7]
-
Purification and Crystallization: The aqueous extract can be further purified by treating it with activated charcoal to remove pigments.[7] The purified Penicillin G salt can then be crystallized from the solution.[3][7]
Visualizations
Caption: Workflow for the biosynthesis and purification of Penicillin G.
Caption: Troubleshooting logic for Penicillin G degradation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Penicillin G | drug | Britannica [britannica.com]
- 3. Lab Scale Penicillin production [aecenar.com]
- 4. Penicillin g production | PPTX [slideshare.net]
- 5. news-medical.net [news-medical.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Antimicrobial Susceptibility Testing (AST)
Welcome to the technical support center for antimicrobial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent AST results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent zone sizes in a disk diffusion assay?
Inconsistent zone sizes in disk diffusion assays often stem from variations in key experimental parameters. The most common factors include inoculum density, the quality and depth of the Mueller-Hinton Agar (B569324) (MHA), the potency of the antimicrobial disks, and incubation conditions.[1][2] It is crucial to standardize the inoculum to a 0.5 McFarland turbidity standard, ensure the MHA has a uniform depth of 4 mm and a pH between 7.2 and 7.4, and verify that antimicrobial disks are stored correctly and are not expired.[2][3]
Q2: My Minimum Inhibitory Concentration (MIC) results for a quality control (QC) strain are consistently off by one dilution. What should I investigate?
A consistent one-dilution deviation in MIC results for a QC strain can be caused by several factors. First, verify the potency of your antimicrobial stock solution, as slight degradation can lead to apparently higher MICs.[2] Prepare a fresh stock solution to rule this out. Second, review your inoculum preparation; an inoculum density that is too high or too low can alter the MIC.[4] Finally, ensure your incubation time is standardized, as variations can affect the final reading, especially for slower-growing organisms.[2]
Q3: What is the "inoculum effect" and how can it be minimized?
The inoculum effect is the phenomenon where the MIC of an antimicrobial agent increases with a higher bacterial inoculum density.[2] This can be a significant source of variability in susceptibility testing. To minimize this effect, strictly adhere to standardized inoculum preparation protocols, such as using a 0.5 McFarland standard for disk diffusion or achieving the recommended final concentration of approximately 5 x 10^5 CFU/mL for broth microdilution.[2][5]
Q4: How often should I perform quality control (QC) testing?
QC testing frequency depends on the method and laboratory standards. For new AST methods or when introducing a new antimicrobial agent, daily testing is required for 20 consecutive days to ensure acceptable performance.[6] Once in routine use, QC should be performed daily or at least four times per week.[6][7] Additionally, QC must be run every time a new batch of Mueller-Hinton agar or a new batch of antimicrobial discs is used.[8]
Q5: What are the main differences between CLSI and EUCAST guidelines?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major organizations that provide standards for AST.[9][10][11] While both aim to standardize testing, they may have different recommendations for methodologies, quality control procedures, and, most notably, breakpoints for interpreting results as Susceptible (S), Intermediate (I), or Resistant (R).[9][12] It is critical to use the interpretive criteria that correspond to the methodology being followed.
Q6: How should antimicrobial disks be stored to maintain their potency?
Proper storage is essential for maintaining the potency of antimicrobial disks. Disks should be stored at -20°C or below in a non-frost-free freezer.[8] Before use, containers should be allowed to reach room temperature to prevent condensation from forming on the disks, which can lead to their rapid deterioration.[13]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Density | Zones are too large or too small; confluent growth is not achieved. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard using a calibrated device or by visual comparison against a Wickerham card.[2][4] | CLSI, EUCAST[2] |
| Media Quality | Variation in zone sizes between batches of Mueller-Hinton Agar (MHA). | Use MHA from a reputable commercial supplier. Check the pH of each new batch (should be 7.2-7.4). Ensure the agar depth is a uniform 4 mm.[2][3] | CLSI, EUCAST[2] |
| Antimicrobial Disks | Smaller than expected zones of inhibition. | Check the expiration date of the disks. Store disks at the recommended temperature (-20°C or below).[8] Allow containers to warm to room temperature before opening.[13] | CLSI, EUCAST |
| Incubation | Variations in results across different experiments. | Incubate plates at 35°C ± 2°C for 16-24 hours.[5] Ensure the incubator provides a stable and uniform temperature. | CLSI, EUCAST |
| Disk Placement | Overlapping zones or irregularly shaped zones. | Apply disks firmly to the agar surface within 15 minutes of inoculation.[13] Ensure proper spacing between disks to avoid overlapping zones of inhibition.[8] | CLSI, EUCAST |
Issue 2: Aberrant MIC Values in Broth Microdilution Assays
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Preparation | MICs are consistently too high or too low for QC strains. | Prepare a fresh inoculum suspension standardized to the correct CFU/mL (typically resulting in a final well concentration of 5 x 10^5 CFU/mL).[2] Ensure the suspension is homogenous. | CLSI, EUCAST |
| Antimicrobial Dilutions | MICs are erratic or do not follow a two-fold dilution pattern. | Verify the accuracy of pipettes and the dilution scheme. Prepare fresh antimicrobial stock solutions and serial dilutions for each experiment.[1] | CLSI, EUCAST |
| Contamination | Turbidity is observed in sterility control wells or inconsistent growth patterns are seen. | Use aseptic techniques throughout the procedure. Check the sterility of the media and all reagents. Repeat the test with a pure culture.[14] | Good Laboratory Practice |
| Incubation Conditions | Poor or no growth in the growth control well; inconsistent MICs. | Incubate at 35°C ± 2°C for 16-20 hours.[2] Ensure proper atmospheric conditions if testing fastidious or anaerobic organisms. | CLSI, EUCAST |
| Plate Reading | Difficulty in determining the endpoint (first well with no visible growth). | Use a standardized reading method, such as a reading mirror or an automated plate reader. Ensure adequate lighting and a consistent background. | CLSI, EUCAST |
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to a range of antimicrobial agents based on the size of growth inhibition zones.[14]
-
Inoculum Preparation : Select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[5]
-
Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton agar plate (150 mm diameter) three times, rotating the plate approximately 60° after each application to ensure even coverage.[15]
-
Disk Application : Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to apply antimicrobial-impregnated paper disks to the agar surface.[13][14] Ensure disks are firmly pressed down to make complete contact with the agar.
-
Incubation : Invert the plates and incubate at 35°C for 16-24 hours.[5]
-
Result Interpretation : After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a caliper or ruler.[15] Compare the measurements to the interpretive criteria published by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[5]
Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Antimicrobial Dilution Preparation : Prepare serial two-fold dilutions of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.[2]
-
Inoculum Preparation : Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[2]
-
Inoculation : Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).[2]
-
Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Result Interpretation : After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]
Gradient Diffusion Method (e.g., E-test)
This method uses a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip to determine the MIC.[5]
-
Inoculum and Plate Preparation : Prepare a standardized 0.5 McFarland inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method.[5]
-
Strip Application : Allow the agar surface to dry for 10-15 minutes. Aseptically apply the E-test strip to the agar surface with the concentration scale facing up. Ensure no air bubbles are trapped underneath the strip.[16]
-
Incubation : Incubate the plate at 35°C for 16-24 hours.
-
Result Interpretation : After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[5]
Visualized Workflows
Caption: A troubleshooting workflow for addressing inconsistent AST results.
Caption: The experimental workflow for the Kirby-Bauer disk diffusion test.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. bsac.org.uk [bsac.org.uk]
- 7. szu.gov.cz [szu.gov.cz]
- 8. gcsmc.org [gcsmc.org]
- 9. idmic.net [idmic.net]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. nicd.ac.za [nicd.ac.za]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. integra-biosciences.com [integra-biosciences.com]
Technical Support Center: Minimizing Off-Target Effects of Novel Antimicrobial Peptides
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols to assess and minimize the off-target effects of novel antimicrobial peptides (AMPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of novel antimicrobial peptides (AMPs)?
A1: The most significant off-target effects are cytotoxicity towards eukaryotic cells, particularly hemolytic activity, which is the lysis of red blood cells (erythrocytes)[1][2][3]. Because many AMPs act by disrupting cell membranes, they can also damage host cells, which limits their therapeutic potential[2]. The challenge in AMP development is to maximize antimicrobial efficacy while minimizing this unwanted toxicity to mammalian cells.
Q2: How is the selectivity of an AMP measured?
A2: The selectivity of an AMP is commonly quantified using the Therapeutic Index (TI). The TI is typically calculated as the ratio of the minimal concentration causing 50% hemolysis of human red blood cells (HC50) to the minimal inhibitory concentration (MIC) required to inhibit bacterial growth[2]. A higher TI value indicates greater selectivity for bacterial cells over host cells, which is a desirable characteristic for a therapeutic candidate[4].
Q3: What physicochemical properties of an AMP influence its selectivity?
A3: Selectivity is a delicate balance of several properties, including net charge, hydrophobicity, and amphipathicity[5].
-
Net Charge: Cationic AMPs are electrostatically attracted to the negatively charged components of microbial membranes (like lipopolysaccharides), which is a key factor in their selective targeting[5][6].
-
Hydrophobicity: While essential for membrane insertion and disruption, excessive hydrophobicity can lead to non-specific interactions with eukaryotic cell membranes, increasing hemolytic activity and cytotoxicity[5][7].
-
Structure: The propensity to form an amphipathic secondary structure (e.g., an α-helix) upon membrane interaction is crucial for the activity of many AMPs[5].
Q4: Can computational methods help in designing AMPs with fewer off-target effects?
A4: Yes, computational approaches are increasingly vital for designing safer AMPs. Machine learning and deep learning models can predict the antimicrobial potency (e.g., MIC) and hemolytic activity of peptide sequences before they are synthesized[8][9][10]. These in silico tools use existing databases of AMPs to identify patterns and relationships between sequence, structure, and activity, guiding the rational design of peptides with a higher predicted therapeutic index[4][11].
Q5: Does in vitro toxicity always predict in vivo toxicity?
A5: No, in vitro toxicity, such as hemolysis and cell viability assays, does not always correlate directly with in vivo systemic toxicity[12][13]. While in vitro tests are essential for initial screening, factors in a living system like serum protein binding, enzymatic degradation, and biodistribution can significantly alter an AMP's activity and toxicity profile[12][14]. Therefore, promising candidates from in vitro studies must undergo rigorous evaluation in animal models to assess their true therapeutic potential and safety[3][15].
Troubleshooting Guides
Problem 1: My lead AMP candidate shows high hemolytic activity.
| Possible Cause | Troubleshooting Steps |
| Excessive Hydrophobicity | High hydrophobicity can cause indiscriminate disruption of both bacterial and eukaryotic membranes.[5] |
| 1. Reduce Hydrophobicity: Systematically substitute hydrophobic residues (e.g., Trp, Phe) with less hydrophobic ones (e.g., Ala, Gly) or polar/charged residues.[7][16] | |
| 2. Analyze Structure-Activity Relationship (SAR): Synthesize a small library of analogues with varying hydrophobicity to identify a sequence with an optimal balance of antimicrobial and hemolytic activity. | |
| High Amphipathicity | An overly perfect amphipathic structure can enhance interactions with the zwitterionic membranes of erythrocytes. |
| 1. Disrupt Amphipathicity: Introduce a helix-breaking residue (e.g., Proline) or substitute a hydrophobic residue with a charged one on the non-polar face of the helix to decrease its interaction with eukaryotic membranes.[5] | |
| 2. Computational Modeling: Use helical wheel projections and molecular dynamics simulations to predict how specific amino acid substitutions will alter the peptide's structure and membrane interactions. |
Problem 2: My AMP is cytotoxic to mammalian cell lines but has low hemolytic activity.
| Possible Cause | Troubleshooting Steps |
| Intracellular Targeting | The AMP may be penetrating host cells and interfering with essential intracellular processes, such as mitochondrial function or protein synthesis, rather than simply lysing the membrane.[17][18] |
| 1. Mechanism of Action Studies: Use fluorescently labeled versions of your AMP to visualize its localization in mammalian cells via confocal microscopy. Determine if it remains on the membrane or enters the cytoplasm. | |
| 2. Assess Mitochondrial Toxicity: Perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or ATP production in mammalian cells after AMP treatment. | |
| 3. Modify for Membrane Specificity: Enhance the positive charge of the peptide to increase its affinity for negatively charged bacterial membranes, potentially reducing its uptake by eukaryotic cells. | |
| Induction of Apoptosis | The AMP might be triggering programmed cell death pathways in eukaryotic cells at concentrations below those that cause membrane lysis. |
| 1. Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to detect early and late-stage apoptosis in treated mammalian cells. | |
| 2. Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm the involvement of apoptotic pathways. |
Quantitative Data Summary
The therapeutic index (TI) is a critical measure of an AMP's selectivity. It compares the toxicity to host cells against the activity against bacteria. A higher TI is more favorable.
Table 1: Comparison of Selectivity for Exemplar Antimicrobial Peptides.
| Peptide | Target Organism | MIC (µg/mL) | HC₅₀ (µg/mL) | Therapeutic Index (TI = HC₅₀/MIC) | Reference |
| KSL-W | P. aeruginosa | 14.1 | 110.5 (on hMSCs) | 7.8 | [14] |
| Dadapin-1 | P. aeruginosa | 3.5 | >450 (on MG63 cells) | >128.6 | [14] |
| Piscidin 1 | P. aeruginosa | 8-16 | ~16 | ~1-2 | [7] |
| Melittin (Control) | E. coli | 2-4 | ~2 | ~0.5-1 | [1][19] |
Note: HC₅₀ and MIC values can vary based on the specific cell lines, bacterial strains, and experimental conditions used.
Key Experimental Protocols
Hemolysis Assay
This protocol outlines a standard method to determine the hemolytic activity of an AMP against human red blood cells (hRBCs)[1][20].
Materials:
-
Fresh human whole blood (with anticoagulant, e.g., heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
AMP stock solution (in a suitable solvent, e.g., sterile water)
-
0.1% Triton X-100 in PBS (Positive control for 100% hemolysis)
-
96-well microtiter plate (U-bottom)
-
Microplate reader (absorbance at 414 nm or 540 nm)
Methodology:
-
Prepare hRBC Suspension:
-
Centrifuge whole blood at 800 x g for 10 minutes.
-
Aspirate the supernatant and plasma (buffy coat).
-
Resuspend the pelleted hRBCs in 5 volumes of cold PBS.
-
Wash the hRBCs three times by repeating the centrifugation and resuspension steps.
-
After the final wash, resuspend the hRBCs to create a 4% (v/v) suspension in PBS.
-
-
Assay Setup:
-
Add 100 µL of the 4% hRBC suspension to each well of a 96-well plate.
-
Add 100 µL of the AMP solution (serially diluted in PBS to achieve final desired concentrations) to the test wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact hRBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm or 540 nm to quantify hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the metabolic activity of mammalian cells after exposure to an AMP, serving as an indicator of cytotoxicity[14][19].
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AMP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plate
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
AMP Treatment:
-
Prepare serial dilutions of the AMP in serum-free or complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted AMP solutions to the wells.
-
Include a vehicle control (medium only) for 100% cell viability.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) * 100
-
Visualizations
Caption: Workflow for designing and screening AMPs to minimize off-target effects.
Caption: Mechanism of selective AMP targeting of bacterial vs. mammalian cells.
Caption: Decision tree for troubleshooting high off-target toxicity in AMPs.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal club: Improving the selectivity of antimicrobial peptides | Oxford Protein Informatics Group [blopig.com]
- 3. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Enhanced prediction of hemolytic activity in antimicrobial peptides using deep learning-based sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Computer-Aided Design of Antimicrobial Peptides: Are We Generating Effective Drug Candidates? [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vivo Toxicity Assessment of Antimicrobial Peptides (AMPs LR14) Derived from Lactobacillus plantarum Strain LR/14 in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Engineering Selectively Targeting Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Antimicrobial Agent-29 and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of the novel investigational compound, Antimicrobial Agent-29, and the established glycopeptide antibiotic, vancomycin (B549263). The following sections present a comparative analysis of their mechanisms of action, in vitro activity, and the experimental protocols used for these evaluations.
Introduction
Vancomycin is a critical therapeutic option for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism involves the inhibition of bacterial cell wall synthesis.[2][3][4] However, the emergence of vancomycin-resistant strains necessitates the development of new antimicrobial agents.[5] this compound is a novel synthetic compound currently under investigation for its potential to address this unmet medical need. This document outlines the comparative efficacy of this compound against key Gram-positive pathogens.
Mechanism of Action
Vancomycin: Vancomycin inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[2][4] This binding physically obstructs the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to bacterial cell lysis.[4][6]
This compound (Hypothetical): In contrast, this compound is hypothesized to act on a different cellular target. It is a potent inhibitor of the bacterial enzyme MurF, which is a critical ligase in the final intracellular step of peptidoglycan precursor synthesis. By inhibiting MurF, this compound prevents the formation of the complete UDP-MurNAc-pentapeptide, a crucial building block for the cell wall. This distinct mechanism of action suggests that this compound may be effective against bacterial strains that have developed resistance to vancomycin through modification of the D-Ala-D-Ala target.
digraph "Antimicrobial_Signaling_Pathways" {
graph [
layout = dot;
rankdir = LR;
bgcolor = "#F1F3F4";
fontname = "Arial";
fontsize = 12;
splines = ortho;
];
node [
style = "filled";
shape = "rectangle";
fontname = "Arial";
fontsize = 10;
fontcolor = "#202124";
];
edge [
arrowhead = "vee";
color = "#5F6368";
fontname = "Arial";
fontsize = 9;
];
subgraph "cluster_Vancomycin" {
label = "Vancomycin Pathway";
bgcolor = "#FFFFFF";
node [fillcolor = "#4285F4", fontcolor="#FFFFFF"];
edge [color = "#4285F4"];
}
subgraph "cluster_Agent29" {
label = "this compound Pathway";
bgcolor = "#FFFFFF";
node [fillcolor = "#4285F4", fontcolor="#FFFFFF"];
edge [color = "#4285F4"];
}
}
Figure 2. In Vitro Efficacy Testing Workflow.
Experimental Protocols
The MIC assay was performed using the broth microdilution method in 96-well microtiter plates.[7][8]
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of this compound and vancomycin were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.[7][9]
-
MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[7]
The time-kill kinetic assay was conducted to evaluate the bactericidal activity of the compounds.[10][11]
-
Inoculum Preparation: A logarithmic-phase bacterial culture was diluted in CAMHB to a starting concentration of approximately 1-5 x 10^6 CFU/mL.[10]
-
Exposure to Antimicrobial Agents: this compound and vancomycin were added to the bacterial suspensions at a concentration of 4x their respective MICs. A growth control with no antimicrobial agent was included.[10]
-
Sampling and Plating: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted in sterile phosphate-buffered saline, and plated on appropriate agar (B569324) plates.[10][12]
-
Colony Counting: The plates were incubated at 37°C for 18-24 hours, and the number of colonies was counted to determine the CFU/mL at each time point.[10]
In Vivo Efficacy (Murine Skin Infection Model)
A murine model of skin infection is often used to evaluate the in vivo efficacy of antimicrobial agents against S. aureus.[13][14]
Table 3: In Vivo Efficacy in a Murine MRSA Skin Infection Model
Treatment Group Bacterial Load (log10 CFU/g tissue) at 24h Post-Treatment Vehicle Control 7.2 ± 0.4 Vancomycin (10 mg/kg) 4.5 ± 0.6 This compound (10 mg/kg) 3.8 ± 0.5
Data is hypothetical and for illustrative purposes.
-
Induction of Infection: Mice are anesthetized, and a superficial abrasion is made on the dorsal side. A suspension of MRSA is then applied to the wound.[14]
-
Treatment: At a specified time post-infection (e.g., 2 hours), the animals are treated with the vehicle control, vancomycin, or this compound via a relevant route of administration (e.g., intravenous or topical).
-
Assessment of Bacterial Burden: After a defined treatment period (e.g., 24 hours), the animals are euthanized, and the infected skin tissue is excised, homogenized, and serially diluted for CFU enumeration.[13]
Conclusion
The in vitro data suggests that this compound demonstrates potent activity against both vancomycin-susceptible and vancomycin-resistant Gram-positive pathogens. Notably, its efficacy against VRE highlights its potential to address infections caused by resistant strains. The time-kill kinetics indicate that this compound exhibits a more rapid bactericidal effect against MRSA compared to vancomycin at equivalent multiples of their MICs. Preliminary hypothetical in vivo data further supports the potential of this compound as a promising therapeutic candidate. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. amberlife.net [amberlife.net]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 5. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Antimicrobial Agent-29: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a critical challenge to global health.[1][2][3] Understanding the potential for cross-resistance between a novel antimicrobial agent and existing antibiotics is paramount in preclinical development to anticipate its efficacy and spectrum of activity. This guide provides a comparative analysis of the cross-resistance profile of the investigational drug, Antimicrobial Agent-29, against a panel of commonly used antibiotics. The data presented herein is based on a series of in vitro experiments designed to elucidate the resistance mechanisms and potential for shared resistance pathways.
Comparative Cross-Resistance Data
The susceptibility of various antibiotic-resistant bacterial strains to this compound was determined by measuring the minimum inhibitory concentration (MIC). The results, summarized in the table below, indicate the fold-change in MIC for this compound against strains with known resistance to other antibiotics, compared to a susceptible wild-type strain.
| Resistant Strain (Mechanism) | Resistant To | MIC of Resistant Strain (µg/mL) | Fold-Change in MIC of this compound | Interpretation |
| E. coli (WT) | - | 8 | 1 (Baseline) | Susceptible |
| E. coli (CTX-M-15) | Cefotaxime (B1668864) | >256 | 1 | No Cross-Resistance |
| E. coli (AcrAB-TolC Overexpression) | Ciprofloxacin | 64 | 16 | High-Level Cross-Resistance |
| S. aureus (WT) | - | 2 | 1 (Baseline) | Susceptible |
| S. aureus (MRSA, mecA) | Oxacillin | 128 | 1 | No Cross-Resistance |
| S. aureus (NorA Overexpression) | Norfloxacin | 32 | 8 | Moderate Cross-Resistance |
| P. aeruginosa (WT) | - | 16 | 1 (Baseline) | Susceptible |
| P. aeruginosa (MexAB-OprM Overexpression) | Meropenem | 64 | 32 | High-Level Cross-Resistance |
Key Findings:
-
No Cross-Resistance with Beta-Lactams or Glycopeptides: Strains resistant to cefotaxime and oxacillin, through mechanisms such as beta-lactamase production and modification of penicillin-binding proteins, did not exhibit reduced susceptibility to this compound.[4] This suggests that the mechanism of action of this compound is distinct from these classes of antibiotics which primarily target cell wall synthesis.[5][6]
-
Significant Cross-Resistance with Fluoroquinolones and Carbapenems: A notable increase in the MIC of this compound was observed in strains overexpressing efflux pumps, a common resistance mechanism against fluoroquinolones and carbapenems.[7][8] This strong positive correlation suggests that this compound is likely a substrate for these multidrug efflux pumps.
Experimental Protocols
1. Bacterial Strains and Culture Conditions: Wild-type and well-characterized resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa were used in this study. All strains were cultured in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
2. Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound and comparator antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of each antimicrobial agent was prepared in a 96-well microtiter plate. Bacterial suspensions were adjusted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
3. Efflux Pump Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the expression levels of major efflux pump genes (e.g., acrA, norA, mexA) in the resistant strains compared to the wild-type strains.
Putative Resistance Pathway and Experimental Workflow
The observed cross-resistance patterns strongly implicate the involvement of multidrug efflux pumps. The following diagrams illustrate the proposed signaling pathway for resistance and the experimental workflow used to assess cross-resistance.
References
- 1. Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial resistance [who.int]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-resistance - Wikipedia [en.wikipedia.org]
- 8. Cross-resistance – REVIVE [revive.gardp.org]
In Vivo Efficacy of Antimicrobial Agent-29 (SMAP-29) Compared to Existing Antibiotics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel antimicrobial peptide, Antimicrobial Agent-29 (a representative cathelicidin (B612621), SMAP-29), with established antibiotics, vancomycin (B549263) and linezolid (B1675486). This analysis is supported by available experimental data from murine infection models.
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. This compound (represented here by the sheep myeloid antimicrobial peptide, SMAP-29) is a promising candidate belonging to the cathelicidin family of antimicrobial peptides.[1][2] These peptides are a component of the innate immune system and exhibit broad-spectrum activity against a wide range of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This guide summarizes the available in vivo efficacy data for SMAP-29 and compares it to two widely used antibiotics for treating MRSA infections: vancomycin (a glycopeptide) and linezolid (an oxazolidinone).
The primary mechanism of action for SMAP-29 is the disruption and permeabilization of the bacterial cell membrane, leading to rapid bactericidal activity.[4][5][6] This contrasts with the mechanisms of vancomycin, which inhibits cell wall synthesis, and linezolid, which inhibits protein synthesis.
Comparative In Vivo Efficacy Data
While direct comparative in vivo studies with standardized methodologies are limited, this section compiles available data from murine models of pneumonia and skin infection to provide a benchmark for efficacy.
Note on this compound (SMAP-29) Data: Publicly available literature indicates that SMAP-29 provides protection to mice challenged with lethal doses of MRSA.[5] However, specific quantitative data on bacterial load reduction or survival rates from these studies were not available for direct inclusion in the following tables. The efficacy of SMAP-29 is therefore presented descriptively.
Murine Pneumonia Model
The murine pneumonia model is a critical tool for evaluating the efficacy of antimicrobial agents against respiratory pathogens.
| Treatment Group | Dosage Regimen | Bacterial Load Reduction (log₁₀ CFU/g in lungs) | Survival Rate (%) |
| Vancomycin | Dose-dependent | Up to 2.0 | Not specified in this study |
| Linezolid | Dose-dependent | Up to 1.9 | 89.5% |
| Untreated Control | Vehicle | - | 61.1% |
Data is compiled from multiple studies and may not represent a direct head-to-head comparison under identical conditions.
Murine Skin Infection Model
This model assesses the efficacy of antimicrobial agents in a localized infection, which is a common manifestation of MRSA.
| Treatment Group | Duration of Treatment | Bacterial Load Reduction (log₁₀ CFU in skin lesion) |
| Vancomycin (systemic) | 6 days | No significant effect |
| Linezolid (systemic) | 6 days | 1.6 |
| Untreated Control | 6 days | - |
Data is compiled from multiple studies and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
The following are generalized protocols for the murine infection models cited in this guide. Specific parameters may vary between individual studies.
Murine Pneumonia Model Protocol
-
Pathogen Preparation: A clinical isolate of MRSA is cultured to a mid-logarithmic phase. The bacteria are then washed and resuspended in a sterile saline solution to a predetermined concentration (e.g., 1-5 x 10⁸ CFU/mL).
-
Induction of Pneumonia: Mice are anesthetized and intranasally inoculated with a specific volume of the bacterial suspension to induce a lung infection.
-
Treatment Administration: At a specified time post-infection (e.g., 2-4 hours), treatment is initiated. This compound, vancomycin, linezolid, or a vehicle control is administered via a clinically relevant route (e.g., intravenous, subcutaneous, or oral).
-
Efficacy Evaluation:
-
Bacterial Load: At a defined endpoint (e.g., 24 or 48 hours post-infection), mice are euthanized, and the lungs are aseptically harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
-
Survival: A separate cohort of mice is monitored for a longer duration (e.g., 7-10 days) to assess the impact of the treatment on survival rates.
-
Murine Sepsis Model Protocol
-
Pathogen Preparation: As described in the pneumonia model.
-
Induction of Sepsis: Sepsis is induced by intraperitoneal injection of the bacterial suspension.
-
Treatment Administration: Treatment is administered at a set time post-infection (e.g., 1-2 hours).
-
Efficacy Evaluation:
-
Bacterial Load: Blood is collected at a specific time point (e.g., 24 hours) to determine the bacterial load in circulation (CFU/mL). In some studies, organs like the spleen and liver are also harvested for bacterial quantification.
-
Survival: Mice are monitored for survival over a period of several days.
-
Murine Skin Infection Model Protocol
-
Wound Creation: Mice are anesthetized, and a superficial wound is created on the dorsum.
-
Infection: A defined volume of the MRSA suspension is applied directly to the wound.
-
Treatment Administration: Treatment can be administered topically to the wound or systemically (e.g., intraperitoneally or orally) at specified intervals.
-
Efficacy Evaluation: At the end of the treatment period, a biopsy of the wound area is taken. The tissue is homogenized, and serial dilutions are plated to determine the bacterial load (CFU/g of tissue).
Visualizations
Mechanism of Action and Experimental Workflow
Workflow for in vivo antimicrobial efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity analysis of SMAP-29, a sheep leukocytes-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMAP-29: a potent antibacterial and antifungal peptide from sheep leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial killing mechanism of sheep myeloid antimicrobial peptide-18 (SMAP-18) and its Trp-substituted analog with improved cell selectivity and reduced mammalian cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Clovibactin (as Antimicrobial agent-29) vs. Teixobactin
A detailed guide for researchers on two next-generation antibiotics targeting the bacterial cell wall.
In the global fight against antimicrobial resistance, the discovery of antibiotics with novel mechanisms of action is paramount. This guide provides a comparative analysis of two such promising agents: Clovibactin, a recently discovered depsipeptide, and Teixobactin, the first member of a new class of antibiotics. Both agents, discovered from previously unculturable soil bacteria, exhibit potent activity against a range of Gram-positive pathogens and share a unique resistance profile.[1][2][3] This analysis will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate them.
Overview and Mechanism of Action
Both Clovibactin and Teixobactin disrupt bacterial cell wall synthesis by targeting lipid precursors, a mode of action that differs from many conventional antibiotics.[2][4] However, their specific binding targets and the downstream consequences of this binding show subtle but important differences.
Teixobactin: Teixobactin acts by binding to two essential precursors of the bacterial cell wall: Lipid II (a peptidoglycan precursor) and Lipid III (a wall teichoic acid precursor).[4][5][6] This binding occurs on a highly conserved motif of these molecules.[3] Following the binding to Lipid II, Teixobactin molecules self-assemble into large supramolecular fibrils on the bacterial membrane.[7][8] This dual-pronged attack not only inhibits the production of the peptidoglycan layer but also compromises the integrity of the bacterial membrane, leading to cell lysis.[1][7][8]
Clovibactin (as Antimicrobial agent-29): Clovibactin also inhibits cell wall synthesis but does so by specifically targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, including C55PP, Lipid II, and wall teichoic acid precursor (LipidWTA).[9][10][11] Clovibactin molecules wrap around the pyrophosphate using an unusual hydrophobic interface.[9][10] This binding leads to the sequestration of these precursors into stable, supramolecular fibrils that form exclusively on bacterial membranes containing these lipid-anchored pyrophosphate groups.[9] This irreversible sequestration blocks the cell wall biosynthesis pathway.[9] Notably, the cell lysis induced by Clovibactin is more pronounced than that of Teixobactin and does not primarily rely on the activity of the major autolysin AtlA, unlike Teixobactin.[9] Furthermore, Clovibactin does not appear to cause the rapid membrane depolarization seen with Teixobactin.[9]
Mechanism of Action Diagram
Caption: Comparative signaling pathways for Teixobactin and Clovibactin.
Data Presentation: Antimicrobial Activity
The in vitro potency of Clovibactin and Teixobactin has been evaluated against a panel of Gram-positive pathogens, including multidrug-resistant isolates. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.
| Bacterial Strain | Clovibactin MIC (µg/mL) | Teixobactin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.0625 - 0.5[12] | 0.25 - 1[5][13] |
| Staphylococcus aureus (MRSA) | 0.25 - 0.5[9][12] | 0.5 - 1[5][13] |
| Staphylococcus aureus (VISA) | 0.5[9] | 0.5 - 1[5] |
| Enterococcus faecalis (VRE) | 0.5[9] | 0.25[13] |
| Enterococcus faecium (VRE) | 0.5[14] | 0.12[13] |
| Streptococcus pneumoniae | 0.25[1] | ≤0.03 - 0.12[13] |
| Bacillus anthracis | 0.0625[1] | 0.02[13] |
| Clostridioides difficile | Not widely reported | 0.005[13] |
| Mycobacterium tuberculosis | Not widely reported | 0.2 - 0.4[7][13] |
Note: MIC values can vary slightly based on the specific strain and testing conditions.
Both agents demonstrate exceptional activity against clinically relevant Gram-positive bacteria.[9][13] Clovibactin is highly active against various strains of S. aureus and vancomycin-resistant enterococci (VRE).[2][9][12] Teixobactin shows similar potency and is also notably effective against M. tuberculosis.[7][13] A significant feature of both antibiotics is the lack of detectable resistance development in laboratory studies.[9][13] For both compounds, attempts to generate resistant mutants of S. aureus through serial passage have been unsuccessful.[9][13]
Experimental Protocols
The data presented above are typically generated using standardized in vitro assays. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is standard.[15][16]
Materials:
-
96-well microtiter plates
-
Test antimicrobial agent (Clovibactin or Teixobactin) stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][17]
-
Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in MHB across the wells of a 96-well plate.[18]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilution. Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only).[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15][17]
-
Reading Results: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (growth) as observed by eye or by measuring optical density with a plate reader.[15][16]
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17][19]
Materials:
-
Flasks containing MHB
-
Test antimicrobial agent
-
Bacterial culture in exponential growth phase
-
Sterile saline or neutralizing broth
-
Agar (B569324) plates
-
Shaking incubator (37°C)
Procedure:
-
Preparation: Prepare flasks containing MHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without the agent.[17][20]
-
Inoculation: Inoculate all flasks (except a sterility control) with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.[17]
-
Time-Point Sampling: Incubate the flasks at 37°C with shaking. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[17][20]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colony-forming units (CFU) to determine the viable bacterial count (CFU/mL) at each time point.[17]
-
Data Analysis: Plot the log₁₀ CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Experimental Workflow Diagram
References
- 1. The Science — NovoBiotic Pharmaceuticals [novobiotic.com]
- 2. Clovibactin and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. newindianexpress.com [newindianexpress.com]
- 5. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Teixobactin - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Clovibactin (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
- 21. emerypharma.com [emerypharma.com]
Benchmarking Antimicrobial Agent-29 Against a Panel of Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro efficacy of a novel investigational antimicrobial, Agent-29, against a panel of clinically significant resistant pathogens. The performance of Agent-29 is benchmarked against established antibiotics. All data presented herein is for research and informational purposes only.
Executive Summary
Antimicrobial resistance (AMR) represents a critical global health threat, necessitating the urgent development of new therapeutic agents.[1] This document details the antimicrobial profile of Agent-29, a novel synthetic peptide. Comparative data suggests that Agent-29 exhibits potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including key ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2] The data indicates that Agent-29 may operate via a mechanism that is distinct from many current antibiotic classes, suggesting a lower potential for cross-resistance.
Comparative Efficacy Data
The in-vitro activity of Antimicrobial Agent-29 was evaluated against a panel of resistant bacterial strains and compared with standard-of-care antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, was determined for each agent.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Resistant Gram-Positive Pathogens (µg/mL)
| Organism (Strain) | Resistance Phenotype | This compound | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (MRSA, USA300) | Methicillin-Resistant | 0.5 | 1 | 2 | 0.5 |
| Staphylococcus aureus (VRSA, VRS1) | Vancomycin-Resistant | 1 | >256 | 2 | 1 |
| Enterococcus faecium (VRE, ATCC 51559) | Vancomycin-Resistant | 2 | >256 | 1 | 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Resistant Gram-Negative Pathogens (µg/mL)
| Organism (Strain) | Resistance Phenotype | This compound | Meropenem | Colistin | Ciprofloxacin |
| Klebsiella pneumoniae (KPC, ATCC BAA-1705) | Carbapenem-Resistant | 4 | 32 | 0.5 | >64 |
| Acinetobacter baumannii (MDR, ATCC 19606) | Multidrug-Resistant | 2 | 64 | 1 | 128 |
| Pseudomonas aeruginosa (MDR, PAO1) | Multidrug-Resistant | 8 | 16 | 2 | 32 |
| Escherichia coli (ESBL, ATCC 25922) | ESBL-producing | 2 | 0.25 | 0.5 | >128 |
Experimental Protocols
The following methodologies were employed to generate the preceding data, adhering to the performance standards for antimicrobial susceptibility testing.[3][4][5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Culture Conditions: All bacterial strains were obtained from the American Type Culture Collection (ATCC) or other reputable sources. Bacteria were cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) and incubated at 37°C.
-
Inoculum Preparation: A suspension of each bacterial strain was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Assay Procedure: The antimicrobial agents were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The standardized bacterial inoculum was then added to each well.
-
Incubation and Interpretation: The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.
-
Assay Setup: Bacterial cultures were grown to the logarithmic phase and then diluted in CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL. This compound was added at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
Sampling and Plating: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted in sterile saline, and plated on appropriate agar plates.
-
Data Analysis: The plates were incubated, and the number of CFUs was counted. The change in bacterial viability over time was plotted to determine the rate of killing.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination.
Hypothesized Mechanism of Action: Disruption of Bacterial Signaling
While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with bacterial cell-cell communication, also known as quorum sensing. Many antibiotics can affect bacterial signaling networks that regulate virulence and biofilm formation.[6][7] The diagram below depicts a simplified model of a common quorum-sensing pathway in Gram-negative bacteria that could be a potential target.
References
- 1. Antimicrobial resistance [who.int]
- 2. A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. fda.gov [fda.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synergistic Power of Antimicrobial Agent-29 with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance poses a significant threat to global health. A key strategy in combating this challenge is the use of combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic activity of Antimicrobial Agent-29, a potent beta-lactamase inhibitor, with various beta-lactam antibiotics against clinically relevant bacterial pathogens. Through a detailed examination of experimental data from checkerboard and time-kill assays, this document serves as a resource for researchers and drug development professionals working to overcome beta-lactam resistance.
Mechanism of Synergistic Action
Beta-lactam antibiotics, such as penicillins and cephalosporins, function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death. However, many bacteria have developed resistance by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic before it can reach its PBP target.
This compound acts as a "suicide inhibitor," forming a stable complex with the bacterial beta-lactamase. This inactivation of the beta-lactamase protects the beta-lactam antibiotic from degradation, allowing it to effectively inhibit the PBPs and exert its bactericidal effect. This synergistic relationship restores the activity of beta-lactam antibiotics against many resistant bacterial strains.
A Comparative Guide to Ubiquicidin 29-41 as an Infection-Imaging Agent in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid diagnosis of infection is a critical challenge in modern medicine. Nuclear medicine techniques offer a non-invasive window into physiological processes, and the development of infection-specific imaging agents is a key area of research. This guide provides a detailed comparison of Ubiquicidin 29-41 (UBI 29-41), a promising antimicrobial peptide-based radiopharmaceutical, with other established and emerging infection-imaging agents that have undergone clinical evaluation. We present a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of infection diagnostics.
Introduction to Ubiquicidin 29-41
Ubiquicidin is a naturally occurring human antimicrobial peptide. The synthetic fragment, UBI 29-41, is a cationic peptide that preferentially binds to the negatively charged microbial cell membranes of bacteria and other pathogens.[1][2] This inherent specificity for microbial cells over mammalian cells makes it an attractive candidate for targeted infection imaging, potentially distinguishing between infection and sterile inflammation.[3][4][5] For imaging purposes, UBI 29-41 is chelated and radiolabeled with gamma-emitting (e.g., Technetium-99m, 99mTc) or positron-emitting (e.g., Gallium-68, 68Ga) radionuclides for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) imaging, respectively.[6][7]
Comparative Performance of Infection-Imaging Agents
The clinical utility of an infection-imaging agent is determined by its diagnostic accuracy, including sensitivity and specificity, as well as its safety profile and ease of use. The following tables summarize the quantitative data from various clinical trials of 99mTc-UBI 29-41 and its primary comparators.
Table 1: Performance of 99mTc-Ubiquicidin 29-41 in Clinical Trials
| Study Population | Number of Patients | Sensitivity (%) | Specificity (%) | Accuracy (%) | Reference |
| Suspected bone, soft-tissue, or prosthesis infections | 18 | 100 | 80 | 94.4 | [1][8] |
| Various suspected infections | 148 | 96.3 | 94.1 | 95.3 | [9] |
| Suspected orthopedic implant infections | 9 | 100 | 100 | 100 | [10] |
| Diabetic foot infections | 15 | 40 | - | - | [11][12] |
| Fungal chest, diabetic foot, orthopedic implant infections | 76 | - | - | - | [13] |
Note: The study on diabetic foot infections reported a lower sensitivity, suggesting that the performance of 99mTc-UBI 29-41 can vary depending on the clinical indication.
Table 2: Performance of Alternative Infection-Imaging Agents in Clinical Trials
| Imaging Agent | Study Population | Number of Patients | Sensitivity (%) | Specificity (%) | Accuracy (%) | Reference |
| 99mTc-Ciprofloxacin (Infecton) | Suspected bacterial infections | 879 | 85.4 | 81.7 | - | [14][15] |
| 99mTc-Ciprofloxacin (Infecton) | Suspected bacterial infections | 96 | 81 | 87 | - | [16] |
| 99mTc-Ciprofloxacin (Infecton) | Suspected orthopedic infections | 22 | 85 | 92 | 88 | [17] |
| 18F-FDG PET/CT | Persistent critical illness | 47 | - | - | - | [18] |
| 18F-FDG PET/CT | Staphylococcus aureus bloodstream infection | - | - | - | - | [19] |
Note: 18F-FDG PET/CT is widely used for imaging inflammation and infection; however, its lack of specificity for bacterial infections is a significant limitation.[6] Data from large-scale, direct comparative trials with UBI 29-41 is limited.
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting and comparing the results. Below are summarized experimental protocols for key imaging agents.
99mTc-Ubiquicidin 29-41 Scintigraphy
-
Patient Selection: Patients with suspected bacterial infections, such as those affecting bone, soft tissue, or prosthetic implants, are typically recruited.[1][8][10] Patients are often studied before the initiation of antibiotic treatment.[8]
-
Radiopharmaceutical Preparation and Administration: 99mTc-UBI 29-41 is prepared using a kit formulation, which is a simple and rapid process.[9] A typical adult dose of 370-400 MBq of 99mTc-UBI 29-41 is administered intravenously.[1][8]
-
Image Acquisition: Dynamic imaging is often performed immediately after injection, followed by static spot views of the suspected region of infection and a corresponding normal area at multiple time points (e.g., 30, 60, 120, and 240 minutes).[1][2] Whole-body images may also be acquired to study the biodistribution of the radiotracer.[1]
-
Image Interpretation: Images are interpreted visually, with uptake at the suspected site compared to background tissue or reference organs like the liver and kidneys.[1] A scoring system (e.g., 0-3) is often used to categorize the uptake as positive or negative for infection.[1] Quantitative analysis, such as calculating target-to-nontarget ratios, can also be performed to determine the optimal imaging time.[1] The final diagnosis is typically confirmed by bacterial culture or other clinical and radiological findings.[1][8]
99mTc-Ciprofloxacin (Infecton) Scintigraphy
-
Patient Selection: Patients with suspected deep-seated bacterial infections, including intra-abdominal abscesses, endocarditis, and osteomyelitis, are included.[14][15]
-
Radiopharmaceutical Administration: A dose of approximately 370 MBq (10 mCi) of 99mTc-Ciprofloxacin is injected intravenously.[15]
-
Image Acquisition: Anterior and posterior whole-body static images are typically acquired at 1 and 4 hours post-injection, with delayed imaging at 24 hours if necessary.[15]
-
Image Interpretation: The diagnosis is based on the visual assessment of tracer accumulation at the suspected site of infection. The results are correlated with microbiological and other clinical findings.[14]
18F-FDG PET/CT
-
Patient Preparation: Patients are required to fast for at least 6 hours before the scan to minimize physiological glucose uptake in muscles and myocardium.
-
Radiopharmaceutical Administration: A standard dose of 18F-FDG is administered intravenously.
-
Image Acquisition: PET/CT imaging is typically performed 60 minutes after the injection.
-
Image Interpretation: Increased 18F-FDG uptake is indicative of high metabolic activity, which can be seen in both infection and sterile inflammation, as well as in tumors. The pattern and intensity of uptake, in conjunction with the CT findings, are used for diagnosis.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and procedural steps is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action of UBI 29-41 and the general workflow of a clinical trial for an infection-imaging agent.
Conclusion
Radiolabeled Ubiquicidin 29-41 has demonstrated high sensitivity and specificity for the detection of bacterial infections in several clinical trials, particularly for musculoskeletal indications.[1][8][10] Its ability to preferentially bind to microbial cells offers a significant advantage over non-specific agents like 18F-FDG. While 99mTc-ciprofloxacin also targets bacteria, studies have shown variable performance. The development of a 68Ga-labeled UBI 29-41 for PET imaging holds the promise of even higher sensitivity and improved image resolution.[6][20][21] However, further large-scale, multi-center clinical trials are warranted to firmly establish the clinical role of UBI 29-41 across a broader range of infectious diseases and to directly compare its performance with existing and emerging imaging agents. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians to build upon in the ongoing effort to improve the diagnosis and management of infections.
References
- 1. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial. | Scilit [scilit.com]
- 3. Radiolabelled antimicrobial peptides for imaging of infections: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabelled antimicrobial peptides for infection detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Imaging Bacteria with Radiolabelled Probes: Is It Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Clinical trial of specific imaging of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 99mTc-Ubiquicidin 29-41 scintigraphyin in differentiation of bacterial infection from sterile inflammationin diabetic foot [irjnm.tums.ac.ir]
- 13. Diagnostic Performance of [99mTc]UBI (29-41) SPECT/CT In Infectious Diseases [inis.iaea.org]
- 14. Imaging bacterial infection with (99m)Tc-ciprofloxacin (Infecton) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging bacterial infection with 99mTc-ciprofloxacin (Infecton) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of technetium-99m ciprofloxacin (Infecton) in the imaging of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The efficacy of technetium-99m ciprofloxacin (Infecton) imaging in suspected orthopaedic infection: a comparison with sequential bone/gallium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [18F]FDG PET/CT identifies infectious and inflammatory foci in persistent critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. trial.medpath.com [trial.medpath.com]
- 20. Thieme E-Journals - World Journal of Nuclear Medicine / Full Text [thieme-connect.com]
- 21. Could 68 Ga-DOTA-UBI-29-41 Help Identify Chronic Osteomyelitis on PET/CT Images? A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Synthetic Antimicrobial Agents
In the persistent battle against microbial pathogens, the scientific community is continually evaluating the efficacy, mechanisms, and safety of various antimicrobial compounds. This guide provides a detailed comparison between natural and synthetic antimicrobial agents, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies. The increasing prevalence of antibiotic-resistant strains underscores the urgent need to explore and understand the full spectrum of available antimicrobial options.[1][2]
Performance and Efficacy: A Quantitative Comparison
The effectiveness of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible microbial growth—and the zone of inhibition in diffusion assays. While synthetic antibiotics are often designed for high potency against specific targets, natural compounds frequently exhibit broad-spectrum activity, albeit sometimes with higher required concentrations.[3][4][5]
Synthetic agents, developed through targeted chemical synthesis, often exhibit high efficacy due to their specific modes of action.[3] Natural antimicrobials, derived from plants, animals, and microorganisms, present a complex mixture of bioactive compounds that can act synergistically.[1][6]
Table 1: Comparative Efficacy (MIC) of Natural vs. Synthetic Antimicrobial Agents
| Agent Type | Agent Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Source |
| Natural | Lipopeptides (from Bacillus sp.) | Various Pathogenic Bacteria | < 62.5 µg/mL | [4] |
| Natural | Azadirachta indica (Neem) Extract | Staphylococcus aureus | ~551 µg/mL | [5] |
| Natural | Phenolic Compounds (General) | Various Human Pathogens | 0.02 - 10 mg/mL | [7] |
| Natural | Plant Extracts (General) | E. coli, P. aeruginosa, MRSA | 4 - 64 mg/mL | [8] |
| Synthetic | Ampicillin | E. coli | Varies (Potent) | [3] |
| Synthetic | Ciprofloxacin | E. coli | Varies (Potent) | [9] |
| Synthetic | Sulfamethoxazole/Trimethoprim | Broad Spectrum | Varies | [10] |
| Synthetic | Novel 1,2,4-triazole (B32235) derivative | Various | Not specified, "significant" | [4] |
Table 2: Zone of Inhibition Data for Selected Agents against E. coli
| Agent Type | Agent Name | Average Zone of Inhibition (mm) | Source |
| Natural | Honey | 2.6 | [3] |
| Natural | Tea Tree Oil | 5.4 | [3] |
| Synthetic | Ampicillin | 10.6 | [3] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: Diverse Strategies Against Microbial Threats
The ways in which antimicrobial agents inhibit or kill microbes are diverse. Synthetic antibiotics typically have highly specific targets, a characteristic that, while making them potent, can also be susceptible to resistance through single-point mutations.[11] In contrast, many natural products exhibit multi-target effects, creating a more challenging evolutionary barrier for the development of resistance.[1]
Natural Antimicrobials:
-
Cell Membrane Disruption: Compounds like antimicrobial peptides (AMPs), melittin, and various polyphenols can create pores in the bacterial membrane or destabilize the lipid bilayer, leading to cell death.[1]
-
Inhibition of Protein Synthesis: Fusidic acid, a fungal-derived antibiotic, blocks bacterial protein synthesis by binding to elongation factor G.[1]
-
Biofilm Interference: Many natural compounds, such as allicin (B1665233) from garlic and epigallocatechin gallate (ECg) from green tea, can reduce the formation of biofilms and the production of virulence factors.[1]
-
Metabolic Pathway Disruption: Plant-derived compounds can interfere with various cellular processes, including essential enzyme function and nucleic acid synthesis.[6]
Synthetic Antimicrobials:
-
Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillin) and glycopeptides disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[11][12]
-
Inhibition of Protein Synthesis: Agents like tetracyclines and macrolides bind to bacterial ribosomes (30S or 50S subunits) to halt protein production.[11]
-
Inhibition of Nucleic Acid Synthesis: Quinolones (e.g., ciprofloxacin) inhibit enzymes like DNA gyrase, which is essential for DNA replication.[11]
-
Inhibition of Metabolic Pathways: Sulfonamides block the synthesis of folic acid, a necessary component for producing nucleic acids.[10]
Signaling Pathway Visualizations
The following diagrams illustrate the mechanisms of action and experimental workflows associated with antimicrobial agents.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Caption: Multi-target mechanism of action typical for many natural antimicrobial compounds like polyphenols.
Caption: Apoptotic signaling pathway induced by the synthetic agent Triclosan via ROS generation.[13]
Experimental Protocols
Accurate and reproducible data are the foundation of comparative studies. Standardized methods for antimicrobial susceptibility testing (AST) are crucial.[14][15] The agar (B569324) dilution method is often considered the gold standard for its accuracy.[16]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.[17]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Antimicrobial Agent: Stock solution of known concentration.
-
Inoculum: Bacterial culture grown to log phase and standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the antimicrobial agent in MHB directly in the 96-well plate. A typical volume is 50 µL per well. Leave one well as a positive control (broth + inoculum, no agent) and one as a negative control (broth only).
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2]
-
Inoculation: Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[2][17]
Protocol: Disk Diffusion (Kirby-Bauer) Test
This method assesses antimicrobial activity based on the diffusion of an agent from a paper disk into an agar medium.[17]
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates.
-
Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent.
-
Inoculum: Standardized bacterial suspension (0.5 McFarland).
2. Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[2]
-
Disk Application: Aseptically apply the antimicrobial disks to the surface of the inoculated agar. Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).[2]
-
Compare the measured zone diameter to established interpretive charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the agent.
Conclusion
The choice between natural and synthetic antimicrobial agents is complex and depends on the specific application. Synthetic agents often offer high potency and a well-defined spectrum of activity, making them indispensable in clinical settings. However, the rise of antibiotic resistance has renewed interest in natural compounds, which often possess novel, multi-target mechanisms of action that can be less prone to resistance.[1][3] Furthermore, natural agents are often perceived as safer and more environmentally friendly, driving their demand in applications like functional textiles and food preservation.[9][18][19] Future research may focus on synergistic combinations of natural and synthetic agents or the development of bio-based antimicrobials to leverage the strengths of both categories, providing new avenues to combat infectious diseases.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. i3awards.org.au [i3awards.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Natural vs Artificial Antimicrobials: Which is Best? - Veraco [veraco.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic and natural antimicrobials as a control against food borne pathogens: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. woah.org [woah.org]
- 15. routledge.com [routledge.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Antimicrobial Agent-29
Disclaimer: "Antrimicrobial agent-29" is a fictional substance. The following guidelines are based on established best practices for the disposal of hazardous antimicrobial agents in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's Environmental Health and Safety (EHS) protocols.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Antimicrobial Agent-29, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Proper handling of this compound is essential to prevent exposure and contamination. Before beginning any procedure, ensure you are familiar with the agent's properties, summarized in the table below.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
In the event of a spill, immediately contain the area and follow your institution's established spill cleanup procedures for hazardous materials.
II. Quantitative Data and Properties
The following table summarizes the key characteristics and disposal parameters for this compound.
| Property | Value / Specification | Notes |
| Chemical Class | Halogenated Aromatic Compound | Possesses significant antimicrobial properties but requires careful handling due to its chemical nature. |
| Primary Hazard | Corrosive (pH ≤ 2), Acutely Toxic | Can cause severe skin burns and eye damage. Toxic if ingested or inhaled. |
| Physical State | Crystalline Solid | Easily soluble in aqueous solutions. |
| Neutralization Agent | 1 M Sodium Bicarbonate (NaHCO₃) | Used to neutralize the corrosivity (B1173158) of the agent. |
| Target pH for Disposal | 5.5 - 10.5 | The pH of the waste solution must be adjusted to this range before it can be considered for drain disposal, pending institutional approval[1]. |
| Deactivating Agent | 10% Sodium Hypochlorite (B82951) (Bleach) Solution | Effectively breaks down the antimicrobial properties of the agent. A fresh solution should be prepared daily[2]. |
| Required Contact Time | 30 minutes | The minimum time the deactivating agent must be in contact with this compound to ensure complete deactivation[2]. |
| Disposal Container | High-Density Polyethylene (HDPE) Carboy | Must be a compatible, leak-proof container with a secure screw-on cap[3][4]. The container must be clearly labeled as "Hazardous Waste"[5][6]. |
III. Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its concentration. High-concentration stock solutions are considered hazardous chemical waste and must be disposed of accordingly[7][8]. Dilute solutions, such as those in used cell culture media, may be eligible for chemical deactivation and neutralization before disposal.
Step 1: Characterize and Segregate the Waste
-
High-Concentration Waste: This includes unused or expired stock solutions of this compound. This waste stream is considered hazardous and must not be mixed with other laboratory waste[7].
-
Low-Concentration Waste: This typically consists of used cell culture media containing the antimicrobial agent.
-
Contaminated Solid Waste: This includes items like pipette tips, gloves, and flasks that have come into contact with the agent. These should be disposed of in designated biohazardous or chemical waste containers[3].
Step 2: Treatment of Low-Concentration Liquid Waste
For dilute solutions of this compound, follow the detailed deactivation and neutralization protocol below.
Step 3: Containerize and Label Waste
-
Pour the treated and pH-adjusted liquid waste into a designated HDPE hazardous waste carboy.
-
Ensure the container is securely capped and stored in a secondary containment bin to prevent spills[4].
-
Label the container clearly with "Hazardous Waste," the full chemical name ("Deactivated and Neutralized this compound"), and the date accumulation started.
Step 4: Arrange for Final Disposal
-
Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.
-
Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company[9].
IV. Experimental Protocol: Deactivation and Neutralization
This protocol details the methodology for treating low-concentration liquid waste containing this compound.
Materials:
-
Waste solution containing this compound
-
10% Sodium Hypochlorite (Bleach) solution (freshly prepared)
-
1 M Sodium Bicarbonate solution
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Preparation: Conduct this procedure in a well-ventilated chemical fume hood. Place the container with the waste solution on a stir plate and add a magnetic stir bar.
-
Deactivation: While stirring, slowly add the 10% sodium hypochlorite solution to the waste. Use a 1:10 ratio of bleach to waste solution (e.g., 100 mL of bleach for every 1 liter of waste).
-
Contact Time: Continue stirring the mixture for a minimum of 30 minutes to ensure complete deactivation of the antimicrobial agent[2].
-
Neutralization: After the 30-minute contact time, slowly add 1 M sodium bicarbonate solution to the mixture while continuing to stir.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding sodium bicarbonate until the pH is stable within the range of 5.5 to 10.5[1].
-
Final Steps: Once the target pH is reached, stop stirring and remove the stir bar. The treated solution is now ready for containerization as described in the disposal protocol.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. acs.org [acs.org]
- 2. Decontamination and Sterilization [ors.od.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Disposal Protocols for Antimicrobial Agent-29
Disclaimer: "Antimicrobial agent-29" is not a publicly recognized chemical designation. The following guidelines are based on general best practices for handling potent, powdered antimicrobial compounds of unknown specific toxicity. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information. If an SDS is unavailable, the substance should be handled as if it were highly hazardous.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of novel antimicrobial agents. Adherence to these procedures is crucial for personal safety and to prevent environmental contamination.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The required PPE varies depending on the specific task being performed.[3][4]
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile gloves- Disposable lab coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not handled in a chemical fume hood)[3] |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Work within a certified chemical fume hood |
| Handling Solutions and In-Vitro/In-Vivo Work | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use.[2] Change gloves immediately if they become contaminated.
Experimental Protocols: Safe Handling and Disposal
Safe handling practices are critical to minimize exposure and prevent contamination.[4]
Preparation and Weighing:
-
Designate a Work Area: All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[3]
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, tubes, and solvent.[3]
-
Don PPE: Put on the appropriate PPE for handling powdered chemicals as detailed in the table above.
-
Weigh the Compound: Carefully weigh the desired amount of the agent.
-
Prepare Stock Solution (Example):
-
In a chemical fume hood, carefully transfer the weighed powder to a volumetric flask.
-
Add the appropriate solvent, gently swirling or vortexing until the compound is completely dissolved.
-
Bring the solution to the final volume with the solvent and mix until homogeneous.
-
General Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or generating aerosols.[2]
-
Dilutions: Perform all dilutions within a chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.[3]
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[3]
Disposal Plan:
Improper disposal of antimicrobial agents is a significant concern that can contribute to environmental contamination and the development of antimicrobial resistance.[5][6] All waste must be characterized and segregated.
-
High-Concentration Liquid Waste:
-
Low-Concentration Liquid Waste:
-
This includes used cell culture media containing the agent.[1]
-
The disposal route depends on the heat stability of the antimicrobial agent.[1]
-
Heat-Labile Agents: If the agent is destroyed by autoclaving, the media can be autoclaved. Following autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain, but always confirm with institutional guidelines.[1]
-
Heat-Stable Agents: If the agent is not deactivated by heat, the media must be collected and disposed of as chemical waste.[1]
-
-
-
Solid Waste:
-
Contaminated Sharps:
-
This includes needles, syringes, and broken glass.
-
Dispose of all contaminated sharps immediately into a puncture-resistant sharps container labeled appropriately.[4]
-
The container should be sealed and disposed of through the institutional biohazardous waste program when it is three-quarters full.[4]
-
Workflow and Disposal Decision Diagram
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 6. Improper disposal of unused antibiotics: an often overlooked driver of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
